1-Tert-butyl-3-(2-chlorobenzyl)urea
Description
BenchChem offers high-quality 1-Tert-butyl-3-(2-chlorobenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-3-(2-chlorobenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
5768-95-6 |
|---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-tert-butyl-3-[(2-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,3)15-11(16)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H2,14,15,16) |
InChI Key |
JLNOQDXNOCSEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
In-Depth Technical Guide: Synthesis Protocol for 1-Tert-butyl-3-(2-chlorobenzyl)urea
This guide provides a comprehensive and technically detailed protocol for the synthesis of 1-Tert-butyl-3-(2-chlorobenzyl)urea, a disubstituted urea derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers not just a procedural walkthrough but also delves into the rationale behind the synthetic strategy, safety considerations, and detailed characterization of the final compound.
Introduction and Strategic Rationale
Substituted ureas are a pivotal class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. The target molecule, 1-Tert-butyl-3-(2-chlorobenzyl)urea, incorporates a sterically hindering tert-butyl group and a synthetically versatile 2-chlorobenzyl moiety. This combination of structural features makes it an interesting candidate for further chemical modifications and biological screening.
The synthetic approach detailed herein is a classic and highly efficient method for the formation of unsymmetrical ureas: the nucleophilic addition of an amine to an isocyanate. This reaction is typically high-yielding, proceeds under mild conditions, and generates the desired product with high purity, often requiring minimal purification. The selection of tert-butyl isocyanate and 2-chlorobenzylamine as starting materials is predicated on their commercial availability and the directness of this synthetic route.
Synthetic Workflow and Mechanism
The synthesis of 1-Tert-butyl-3-(2-chlorobenzyl)urea is a one-step process involving the reaction between tert-butyl isocyanate and 2-chlorobenzylamine. The reaction proceeds via a nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This initial addition is followed by a proton transfer, resulting in the formation of the stable urea linkage.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 1-Tert-butyl-3-(2-chlorobenzyl)urea.
Reagents and Materials
A comprehensive list of the necessary reagents and their key physical properties is provided in the table below. It is imperative to use high-purity, anhydrous solvents to prevent the unwanted reaction of the isocyanate with water.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| tert-Butyl Isocyanate | C₅H₉NO | 99.13 | 85-86[1] | 0.868 at 25°C[1] | 1609-86-5 |
| 2-Chlorobenzylamine | C₇H₈ClN | 141.60 | 215[2][3] | 1.173 at 25°C[2][4] | 89-97-4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.33 | 75-09-2 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.37 | 0.789 | 64-17-5 |
| Deionized Water | H₂O | 18.02 | 100 | 1.00 | 7732-18-5 |
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-Tert-butyl-3-(2-chlorobenzyl)urea.
4.1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chlorobenzylamine (1.42 g, 10.0 mmol).
-
Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
4.2. Reagent Addition
-
Slowly add tert-butyl isocyanate (1.09 g, 11.0 mmol, 1.1 equivalents) dropwise to the stirred amine solution over a period of 10-15 minutes. The isocyanate is highly reactive and moisture-sensitive; handle it with care under an inert atmosphere.[5][6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
4.3. Work-up and Isolation
-
Upon completion of the reaction, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4.4. Purification
-
The crude product can be purified by recrystallization.[7][8] Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add deionized water to the hot ethanol solution until the solution becomes turbid.
-
Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to afford pure 1-Tert-butyl-3-(2-chlorobenzyl)urea.
Characterization
The identity and purity of the synthesized 1-Tert-butyl-3-(2-chlorobenzyl)urea should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | To be determined experimentally. Expected to be a sharp melting point for a pure compound. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4-7.2 (m, 4H, Ar-H), ~4.5 (d, 2H, -CH₂-), ~5.0-6.0 (br s, 2H, -NH-), ~1.3 (s, 9H, -C(CH₃)₃). The benzylic protons are expected to be a doublet due to coupling with the adjacent NH proton, and the aromatic protons will exhibit a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring.[9] The tert-butyl protons will appear as a sharp singlet.[10] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks in the aromatic region (125-140 ppm), a peak for the urea carbonyl (~155-160 ppm), a peak for the benzylic carbon (~45 ppm), and peaks for the tert-butyl group (quaternary carbon at ~50 ppm and methyl carbons at ~29 ppm). |
| Infrared (IR) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the urea (~1630 cm⁻¹), and C-N stretching (~1570 cm⁻¹). |
Safety Precautions
It is crucial to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Fume Hood: All manipulations involving tert-butyl isocyanate and 2-chlorobenzylamine should be performed in a well-ventilated chemical fume hood.
-
tert-Butyl Isocyanate: This compound is highly flammable, toxic if inhaled or ingested, and causes severe skin burns and eye damage.[1][5][11] It reacts violently with water.[6]
-
2-Chlorobenzylamine: This compound is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled, ingested, or absorbed through the skin.[2][4]
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
This guide provides a robust and reliable protocol for the synthesis of 1-Tert-butyl-3-(2-chlorobenzyl)urea. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this compound for further investigation. The principles outlined in this document are broadly applicable to the synthesis of a wide array of substituted ureas, highlighting the versatility of the isocyanate-amine reaction in organic synthesis.
References
-
PubChem. tert-Butyl isocyanate. National Center for Biotechnology Information. [Link]
-
Tradeindia. 2-chloro Benzylamine Cas No: 89-97-4. [Link]
- Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 42(2), 203-206.
-
SpectraBase. Benzylurea - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. 1-Benzyl-3-(p-chlorophenyl)urea - Optional[1H NMR] - Chemical Shifts. [Link]
-
Georganics. tert-Butyl isocyanate - High purity. [Link]
-
University of Puget Sound. 1H NMR Chemical Shifts. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 75(9), 2231–2235.
-
Organic Syntheses. di-tert-butyldiaziridinone. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Colorado Boulder. Recrystallization - Part 2. [Link]
-
University of Massachusetts Boston. Recrystallization II. [Link]
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]
-
Chemguides. (2020, June 24). 1H NMR: Structural Elucidation III [Video]. YouTube. [Link]
- Randall, D. G., et al. (2016). Urea recovery from stabilized urine using a novel ethanol evaporation and recrystallization process.
-
Epathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
Sources
- 1. tert-Butylisocyanate | 1609-86-5 [chemicalbook.com]
- 2. 2-Chlorobenzylamine | 89-97-4 [chemicalbook.com]
- 3. 邻氯苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chlorobenzylamine CAS#: 89-97-4 [m.chemicalbook.com]
- 5. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. youtube.com [youtube.com]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. youtube.com [youtube.com]
- 11. tert-Butyl isocyanate - High purity | EN [georganics.sk]
The Enigmatic Mechanism of 1-Tert-butyl-3-(2-chlorobenzyl)urea: A Pivot to a Structurally Related Antineoplastic Agent
A comprehensive investigation into the specific mechanism of action for 1-Tert-butyl-3-(2-chlorobenzyl)urea reveals a notable absence of detailed scientific literature. While the broader class of urea derivatives has been explored for a variety of biological activities, including antimicrobial, herbicidal, and anticancer effects, the precise molecular targets and signaling pathways for this particular compound remain uncharacterized in publicly available research.
Given the lack of specific data, this guide will pivot to a closely related and scientifically documented class of compounds: 1-Aryl-3-(2-chloroethyl)urea (CEU) derivatives , which have demonstrated promising antineoplastic properties. This technical guide will delve into the known cytotoxic mechanisms of CEUs, providing researchers, scientists, and drug development professionals with a foundational understanding of their potential as cancer therapeutics.
Introduction to 1-Aryl-3-(2-chloroethyl)ureas as Antineoplastic Agents
The 1-Aryl-3-(2-chloroethyl)urea (CEU) scaffold represents a class of chemotherapeutic agents investigated for their cytotoxic effects against various cancer cell lines. These compounds are structurally characterized by an aryl group and a reactive 2-chloroethylurea moiety. The presence of the chloroethyl group suggests a potential alkylating mechanism of action, similar to that of traditional nitrogen mustards, leading to covalent modification of biological macromolecules and subsequent cell death.
Cytotoxic Activity and Structure-Activity Relationship (SAR)
Studies have shown that substitutions on the aryl ring significantly influence the cytotoxic potency of CEU derivatives. For instance, the introduction of a tert-butyl group on the phenyl ring has been associated with enhanced cytotoxicity.
| Compound | Cell Line | ID50 (µM)[1] |
| 4-tert-butyl(3-(2-chloroethyl)ureido)benzene | LoVo | 4 |
| Methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate | LoVo | 28 |
| 4-methyl(3-(2-chloroethyl)ureido)benzene | LoVo | 20 |
| Chlorambucil (CBL) | LoVo | 21 |
| Lomustine (CCNU) | LoVo | 45 |
The data in Table 1 clearly indicates that the 4-tert-butyl substituted CEU is the most potent compound among the tested derivatives, with an ID50 value of 4 µM, which is significantly lower than the established chemotherapeutic agents Chlorambucil and Lomustine in this assay[1]. This highlights the importance of the aryl substituent in modulating the cytotoxic activity.
Proposed Mechanism of Action: DNA Alkylation and Cytotoxicity
The primary proposed mechanism of action for CEUs is through the alkylation of DNA. The 2-chloroethylurea moiety is believed to undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then react with nucleophilic sites on DNA bases, primarily the N7 position of guanine.
This DNA alkylation can lead to a cascade of cellular events, including the stalling of replication forks, inhibition of transcription, and the activation of the DNA damage response (DDR) pathway. If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis.
In Vivo Antineoplastic Activity and Toxicity Profile
The in vivo efficacy of the highly cytotoxic tert-butyl derivative has been evaluated in murine models of leukemia. Treatment with the 4-tert-butyl CEU derivative at a dose of 10 mg/kg/day resulted in a median survival time 1.77 times that of the control group[1]. Notably, this compound was not found to be toxic at this effective dose, in contrast to chlorambucil, which exhibited significant side effects at a similar concentration[1].
Furthermore, mutagenicity studies using the Ames test on various Salmonella typhimurium strains (TA-97, TA-98, TA-100, and TA-102) showed that the 4-tert-butyl CEU derivative was not mutagenic[1]. This is a favorable characteristic for a potential chemotherapeutic agent, as it suggests a lower risk of inducing secondary malignancies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of CEU derivatives on a cancer cell line, such as LoVo cells.
Methodology:
-
Cell Culture: LoVo cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the CEU compounds (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ID50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
The 1-Aryl-3-(2-chloroethyl)urea derivatives, particularly the 4-tert-butyl substituted analog, have demonstrated significant potential as antineoplastic agents. Their mechanism of action is likely driven by DNA alkylation, leading to cytotoxicity in cancer cells. The favorable in vivo efficacy and low toxicity profile of the tert-butyl derivative warrant further investigation.
Future research should focus on:
-
Target Identification and Validation: Confirming DNA as the primary target and identifying specific binding sites.
-
Mechanism of Action Studies: Elucidating the precise downstream signaling pathways activated by CEU-induced DNA damage.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Lead Optimization: Synthesizing and screening additional analogs to improve potency, selectivity, and drug-like properties.
A deeper understanding of the molecular mechanisms underlying the anticancer activity of CEUs will be crucial for their potential translation into clinical applications.
References
[1] Atassi, G., et al. (1987). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. European Journal of Medicinal Chemistry, 22(5), 393-399. [Link]
Sources
A Technical Guide to the Biological Activities of Substituted Urea Derivatives
Introduction: The Privileged Scaffold in Medicinal Chemistry
The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, represents a "privileged scaffold" in modern medicinal chemistry. Its synthetic versatility and unique ability to form stable, directional hydrogen bonds with biological targets have made it a cornerstone in the design of therapeutic agents.[1][2] Substituted urea derivatives, where the nitrogen atoms are appended with diverse aryl and alkyl groups, exhibit a vast spectrum of biological activities.[3][4] These compounds have been successfully developed into drugs for a range of diseases, most notably in oncology and infectious diseases.[1][5]
This guide provides an in-depth exploration of the primary biological activities of substituted urea derivatives, focusing on their mechanisms of action and the established experimental workflows used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their own discovery programs.
Part 1: Core Mechanisms of Biological Action
The efficacy of substituted urea derivatives stems from their ability to potently and often selectively interact with key biological macromolecules. Their action can be broadly categorized into two major mechanistic classes: enzyme inhibition and receptor modulation.
Enzyme Inhibition: A Dominant Paradigm
A significant portion of biologically active urea derivatives function by inhibiting enzymes crucial to disease pathogenesis.[6] The urea functional group is an excellent hydrogen bond donor and acceptor, allowing it to anchor ligands within the active sites of enzymes, disrupting their catalytic function.
1.1.1 Protein Kinase Inhibition
Perhaps the most prominent success of urea derivatives is in the field of protein kinase inhibition.[7][8] Kinases regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[9] Many heterocyclic and aryl urea derivatives serve as "Type II" kinase inhibitors, which bind to and stabilize the inactive conformation of the kinase, preventing its activation.[10]
A prime example is Sorafenib (Nexavar®) , a multi-kinase inhibitor approved for the treatment of renal cell and hepatocellular carcinomas.[11][12] Sorafenib's diaryl urea structure is critical for its mechanism, which involves the simultaneous inhibition of tumor cell proliferation and angiogenesis.[12][13] It targets the Raf-MEK-ERK signaling pathway in tumor cells and blocks receptor tyrosine kinases like VEGFR and PDGFR in the tumor vasculature.[13][14][15]
Signaling Pathway: Sorafenib Inhibition of the Raf-MEK-ERK Cascade
The following diagram illustrates the dual-action mechanism of Sorafenib, targeting both intracellular proliferation pathways and angiogenesis signaling.
Caption: Sorafenib inhibits both Raf kinase and key receptor tyrosine kinases (RTKs).
1.1.2 Other Key Enzyme Targets
Beyond kinases, urea derivatives have been developed to inhibit a range of other enzymes:
-
Urease: Urea-containing compounds are natural choices for designing urease inhibitors, which are relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[16]
-
Histone Deacetylases (HDACs): Certain urea derivatives act as HDAC inhibitors, an important strategy in cancer therapy to alter gene expression in tumor cells.[2][17]
-
Soluble Epoxide Hydrolase (sEH): Inhibition of sEH by benzoxazolone-urea derivatives is a therapeutic strategy for inflammatory and cardiovascular diseases.[18]
Antimicrobial and Antiviral Activities
Substituted urea derivatives exhibit a broad range of antimicrobial activities, targeting bacteria, fungi, and viruses.[3][4][5] Their mechanisms in this domain are diverse.
-
Antibacterial: Some urea derivatives inhibit bacterial enzymes essential for survival, such as DNA gyrase or components of the fatty acid synthesis pathway.[19][20] Several novel urea compounds have shown promising activity against multidrug-resistant strains like Acinetobacter baumannii and MRSA.[21][22][23]
-
Antifungal: Activity has been demonstrated against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[22]
-
Antiviral: The urea scaffold is a key feature in several HIV-1 protease inhibitors, where it interacts with the enzyme's active site.[2][3][4]
Part 2: Data Presentation & Structure-Activity Relationships
The biological activity of a substituted urea derivative is highly dependent on the nature of its substituent groups. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.[6][7]
Table 1: Anticancer Activity of Selected Substituted Urea Derivatives
| Compound Class | Target(s) | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diaryl Urea | Raf Kinase, VEGFR-2 | Sorafenib | HT-29 (Colon) | 6.0 | [14] |
| Pyridine-Urea | VEGFR-2, c-MET | Compound 8e | MCF-7 (Breast) | 0.11 (72h) | [17] |
| Pyridine-Urea | VEGFR-2 | Compound 8b | - | 5.0 ± 1.91 | [17] |
| Carnosic Acid-Urea | CDK4, CDK6 | Compound 14 | HCT116 (Colorectal) | 9.8 | [24][25] |
| Benzoylurea | Tubulin Polymerization | - | Various | Varies | [7][26] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Part 3: Key Experimental Protocols
Evaluating the biological potential of novel substituted urea derivatives requires robust and validated experimental workflows. The following protocols are foundational for assessing anticancer and antimicrobial activities.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing a compound's ability to inhibit a specific protein kinase using a luminescence-based assay that quantifies ADP production.[9][27]
-
Principle: The amount of ADP formed in a kinase reaction is measured. ADP is converted to ATP, which is then used by a luciferase to generate a light signal. The signal is proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[27]
-
Materials:
-
Purified kinase enzyme of interest
-
Kinase-specific substrate (protein or peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Test urea derivative compound (dissolved in DMSO)
-
Known kinase inhibitor (e.g., Staurosporine) as a positive control
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white, opaque microplates
-
Multimode plate reader with luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test urea derivative in DMSO.
-
Assay Setup:
-
To appropriate wells of a 384-well plate, add 1 µL of the test compound, positive control inhibitor, or DMSO (vehicle control).[27]
-
Add 2 µL of the kinase enzyme solution (diluted in assay buffer) to all wells except "no enzyme" controls.[27]
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.[9][28]
-
-
Kinase Reaction Initiation:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[27]
-
Incubate for 40 minutes at room temperature.[27]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[27]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Cytotoxicity (MTT) Assay
This colorimetric assay is widely used to assess the effect of a compound on cancer cell viability and proliferation.[29][30]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[29][30] The amount of formazan produced is directly proportional to the number of viable cells.[29]
-
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[31]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[31]
-
96-well clear, flat-bottom tissue culture plates
-
Microplate spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[29]
-
Compound Treatment: Prepare serial dilutions of the test urea derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (background control) and cells treated with vehicle (negative control).[29]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[17]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[31] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[31]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[32] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[31]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram outlines the sequential steps of the MTT assay, from cell culture to final data analysis.
Caption: Step-by-step workflow for determining compound cytotoxicity via MTT assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
-
Principle: A standardized bacterial inoculum is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth.[19][33]
-
Materials:
-
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Inoculation: Inoculate each well containing the compound dilutions with an equal volume of the standardized bacterial inoculum. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[19]
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[19]
-
MIC Determination: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[19][33]
-
Conclusion and Future Outlook
Substituted urea derivatives continue to be an exceptionally fruitful area of research in drug discovery. Their synthetic tractability and ability to form key interactions with diverse biological targets ensure their relevance for years to come.[7] Future research will likely focus on developing urea derivatives with improved selectivity to minimize off-target effects, exploring novel heterocyclic scaffolds to access new chemical space, and applying them to emerging therapeutic targets. The robust experimental workflows detailed in this guide provide a solid foundation for the continued evaluation and development of this important class of bioactive molecules.
References
A complete list of sources cited within this guide is provided below.
-
Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480. [Link]
-
Al-Hussain, S. A., Ali, A. A., Al-Obaidi, A. S. M., & Al-Masoudi, N. A. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules (Basel, Switzerland), 25(21), 5048. [Link]
-
Ferla, S., D'Amore, C., & Monti, M. C. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1060377. [Link]
-
Rodrigues, F., Ribeiro, J., Monteiro, A., Resende, D. I. S. P., & Silva, A. M. S. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 25(24), 13332. [Link]
-
Sapkal, B. M., Disale, S. T., Toche, R. B., & More, D. H. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16), 1894–1922. [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Retrieved February 15, 2026, from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)? Retrieved February 15, 2026, from [Link]
-
Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129–3140. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 15, 2026, from [Link]
-
MedTube. (2025). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved February 15, 2026, from [Link]
-
Chang, Y. S., Adnane, L., Hyland, P. D., D'Arcy, M., & Schwartz, G. K. (2007). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 176, 115–129. [Link]
-
ResearchGate. (n.d.). Sorafenib mechanism of action: tumor proliferation and angiogenesis. Retrieved February 15, 2026, from [Link]
-
Ingenta Connect. (n.d.). Urea Derivatives as Anticancer Agents. Retrieved February 15, 2026, from [Link]
-
Bentham Science. (n.d.). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Urea derivatives as anticancer agents. Retrieved February 15, 2026, from [Link]
-
Rodrigues, F., Ribeiro, J., Monteiro, A., Resende, D. I. S. P., & Silva, A. M. S. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. International journal of molecular sciences, 25(24), 13332. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]
-
Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Retrieved February 15, 2026, from [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved February 15, 2026, from [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved February 15, 2026, from [Link]
-
Scott, J. D., & Petersson, E. J. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 23(11), 2999. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Bioactivities of urea derivatives. Retrieved February 15, 2026, from [Link]
-
Jones, R. N., & Barry, A. L. (1986). Microdilution technique for antimicrobial susceptibility testing of anaerobic bacteria. Journal of clinical microbiology, 24(5), 783–786. [Link]
-
BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. Retrieved February 15, 2026, from [Link]
-
Khan, I., Ali, A., Hameed, S., Rama, N. H., & Hussain, M. T. (2010). Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties. Molecules (Basel, Switzerland), 15(4), 2698–2718. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 15, 2026, from [Link]
-
Al-Hussain, S. A., Ali, A. A., Al-Obaidi, A. S. M., & Al-Masoudi, N. A. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules (Basel, Switzerland), 25(21), 5048. [Link]
-
Florida Gulf Coast University. (n.d.). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved February 15, 2026, from [Link]
-
Sridevi, C., Manjula, A., & Poornachandra, Y. (2019). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. Journal of the Serbian Chemical Society, 84(1), 1–10. [Link]
-
Harris, P. A., Cheung, M., Hunter, R. N., Lind, K. E., Lewis, E. J., & Stafford, J. A. (2008). Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 51(15), 4632–4644. [Link]
-
ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Classification of urea-based antineoplastic kinase inhibitors. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Some examples of substituted urea derivatives possessing antimicrobial activities. Retrieved February 15, 2026, from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 15, 2026, from [Link]
-
Krajewska, B., & Zaborska, W. (2017). Recent advances in design of new urease inhibitors: A review. Journal of advanced research, 8(2), 127–141. [Link]
-
ResearchGate. (n.d.). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved February 15, 2026, from [Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Urea Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 27. promega.com [promega.com]
- 28. bioassaysys.com [bioassaysys.com]
- 29. clyte.tech [clyte.tech]
- 30. broadpharm.com [broadpharm.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. static.igem.wiki [static.igem.wiki]
- 33. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
The Aryl Urea Scaffold: A Century-Long Journey from Byproduct to Blockbuster Drugs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Urea Moiety and Its Rise to Prominence
The journey of the aryl urea scaffold in medicinal chemistry is a compelling narrative of chemical curiosity transforming into life-saving therapeutics. Initially relegated to the annals of organic chemistry as the first synthesized organic molecule from inorganic precursors, urea and its derivatives have evolved into a cornerstone of modern drug discovery.[1][2] This guide provides a comprehensive exploration of the discovery and history of aryl urea compounds, their synthetic evolution, intricate structure-activity relationships, and their impactful applications in treating a spectrum of diseases, with a particular focus on their role as pioneering kinase inhibitors in oncology.
The significance of the urea moiety lies in its unique structural and electronic properties. The planar nature of the urea bond, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for specific and high-affinity interactions with biological targets, particularly protein kinases.[3][4] This bidentate hydrogen bonding capability is a recurring theme in the success of aryl urea drugs, enabling them to effectively compete with ATP for the kinase hinge region.
A Historical Odyssey: From a Trypanosomiasis Treatment to Targeted Cancer Therapy
The story of urea-based drugs begins not with a targeted design, but with a systematic exploration of dye chemistry in the early 20th century.
The Dawn of Urea-Based Therapeutics: The Suramin Story
The first notable foray of a urea-containing compound into the clinical setting was with Suramin, a complex polysulfonated naphthylurea, introduced in the 1920s for the treatment of African trypanosomiasis (sleeping sickness).[5] Its development stemmed from the work of Paul Ehrlich and his observations on the antitrypanosomal activity of dyes like trypan red.[5] Chemists at Bayer, seeking to create colorless analogues with improved properties, replaced the azo linkages of these dyes with urea moieties, leading to the discovery of Suramin.[5] While its exact mechanism of action against trypanosomes is multifaceted, Suramin's clinical success demonstrated the therapeutic potential of the urea scaffold, paving the way for future investigations.
The Kinase Inhibition Revolution: The Emergence of Aryl Ureas in Oncology
The latter half of the 20th century witnessed a paradigm shift in cancer research with the growing understanding of the role of protein kinases in oncogenic signaling. This led to the pursuit of small molecule inhibitors that could selectively target these dysregulated kinases. The aryl urea scaffold emerged as a "privileged structure" in this endeavor, capable of forming key interactions within the ATP-binding pocket of various kinases.
A pivotal moment in this journey was the discovery and development of Sorafenib (Nexavar®) , a bis-aryl urea that revolutionized the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[6][7][8] The development of Sorafenib, a collaboration between Bayer and Onyx Pharmaceuticals, involved the screening of a vast library of compounds against Raf-1 kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[6] This effort identified a 3-thienyl urea as a lead compound, which, through extensive medicinal chemistry optimization, led to the discovery of Sorafenib.[6] The success of Sorafenib spurred the development of a new generation of aryl urea-based kinase inhibitors, solidifying the scaffold's importance in modern oncology.
The Heart of the Matter: Mechanism of Action of Aryl Urea Kinase Inhibitors
The primary mechanism by which aryl urea compounds, such as Sorafenib, exert their anticancer effects is through the inhibition of protein kinases. These compounds are classified as "Type II" kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[9]
The key interactions of the aryl urea moiety with the kinase active site include:
-
Hinge Binding: One of the N-H groups of the urea forms a hydrogen bond with the backbone amide of a conserved cysteine residue in the hinge region of the kinase.
-
DFG Motif Interaction: The second N-H group and the carbonyl oxygen of the urea form hydrogen bonds with the side chain of a conserved glutamate residue in the αC-helix and the backbone amide of a conserved aspartate residue in the DFG motif, respectively.[9]
This binding mode stabilizes the inactive conformation of the kinase, preventing its activation and downstream signaling.
The RAF/MEK/ERK Signaling Pathway: A Prime Target
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Mutations in this pathway, particularly in the BRAF gene, are common in many cancers. Sorafenib and other aryl urea inhibitors effectively block this pathway by inhibiting RAF kinases (BRAF and CRAF).[10][11][12]
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.
The Art of Creation: Synthesis of Aryl Urea Compounds
The synthesis of aryl urea derivatives has evolved from classical methods employing hazardous reagents to more efficient and safer modern protocols.
Classical Approaches:
The traditional synthesis of unsymmetrical aryl ureas involves the reaction of an aryl isocyanate with an aniline. The isocyanate is typically generated in situ from the corresponding aniline using phosgene or its less hazardous solid equivalent, triphosgene.[6]
Modern and Safer Methodologies:
Concerns over the toxicity of phosgene have led to the development of alternative reagents for the synthesis of aryl ureas.
-
Carbonyldiimidazole (CDI): CDI is a safer alternative that reacts with anilines to form an activated carbamate intermediate, which then reacts with a second aniline to yield the desired urea.
-
Chlorosulfonyl Isocyanate: This reagent provides a one-pot method for the synthesis of aryl ureas from aryl amines. The initial product is a sulfonyl urea, which is then hydrolyzed in situ to the corresponding urea.[13]
-
Palladium-Catalyzed Cross-Coupling: More recent methods involve the palladium-catalyzed carbonylation of anilines in the presence of another amine.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The development of potent and selective aryl urea inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the activity of these compounds.
For Kinase Inhibitors:
-
The Central Urea Moiety: As discussed, this is the key pharmacophore responsible for hinge binding and interaction with the DFG motif.
-
The "Head" Piece: This is typically an aromatic or heteroaromatic ring that occupies the adenine-binding region of the kinase. Substitutions on this ring can significantly impact potency and selectivity.
-
The "Tail" Piece: This is another aryl or heteroaryl group that extends into a more solvent-exposed region of the active site. Modifications to this part of the molecule are often used to modulate pharmacokinetic properties such as solubility and metabolic stability. For Sorafenib, the p-aminophenoxy-N-methylpicolinamide tail is crucial for its activity.[14]
Table 1: Key SAR Insights for Aryl Urea Kinase Inhibitors
| Molecular Fragment | Role | Impact of Modification |
| Urea Linker | H-bond donor/acceptor | Essential for binding to the kinase hinge region and DFG motif. |
| "Head" Aryl Ring | Occupies the adenine region | Substituents can influence potency and selectivity. Electron-withdrawing groups are often favored. |
| "Tail" Aryl/Heteroaryl Ring | Interacts with the solvent-exposed region | Modifications can improve pharmacokinetic properties and introduce additional interactions. |
Beyond Cancer: Expanding Therapeutic Horizons
While the success of aryl urea compounds is most prominent in oncology, their therapeutic potential extends to other disease areas.
Soluble Epoxide Hydrolase (sEH) Inhibition: A New Frontier
Aryl urea derivatives have emerged as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[2][6] By inhibiting sEH, these compounds increase the levels of EETs, offering a promising therapeutic strategy for the treatment of hypertension, inflammation, and pain.[6]
SAR studies on aryl urea sEH inhibitors have revealed that:
-
The urea pharmacophore is critical for binding to the catalytic triad of the enzyme.
-
The nature of the aryl substituents significantly influences potency and pharmacokinetic properties.[6]
Other Therapeutic Applications:
Aryl urea derivatives have also been investigated for their potential as:
-
Anticonvulsants [15]
-
Antimicrobials and Antivirals [15]
-
Anti-inflammatory agents (beyond sEH inhibition)[15]
Experimental Protocols: A Practical Guide to Aryl Urea Synthesis
The following provides a representative, step-by-step methodology for the synthesis of a diaryl urea, exemplified by a key step in the synthesis of Sorafenib analogues.
General Procedure for the Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-phenoxyphenyl)urea:
This protocol is adapted from the synthesis of Sorafenib analogues.[1][16]
Step 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene, triphosgene (0.4 eq) is added portion-wise at 0 °C under an inert atmosphere. A non-nucleophilic base, such as triethylamine (1.1 eq), is then added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the solvent is removed under reduced pressure to yield the crude isocyanate, which is often used in the next step without further purification.
Step 2: Synthesis of the Diaryl Urea
To a solution of 4-phenoxyaniline (1.0 eq) in an aprotic solvent like dichloromethane, the freshly prepared 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The formation of the product is monitored by TLC. Upon completion, the precipitated solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and then dried under vacuum to afford the pure 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-phenoxyphenyl)urea.
Characterization Data:
The synthesized compound should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of all protons and their chemical environment.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (m.p.): To assess the purity of the compound.
Caption: A generalized workflow for the two-step synthesis of a diaryl urea.
Conclusion and Future Perspectives
The journey of aryl urea compounds from a laboratory curiosity to a class of blockbuster drugs is a testament to the power of medicinal chemistry. The simple yet versatile urea scaffold has proven to be a remarkably effective pharmacophore, particularly in the realm of kinase inhibition. The success of Sorafenib and other aryl urea-based drugs has not only provided new treatment options for patients with life-threatening diseases but has also inspired the development of new synthetic methodologies and a deeper understanding of drug-target interactions.
Looking ahead, the exploration of the aryl urea scaffold is far from over. Ongoing research is focused on:
-
Developing next-generation kinase inhibitors with improved selectivity and resistance profiles.
-
Expanding the therapeutic applications of aryl urea compounds to new disease areas.
-
Designing novel drug delivery systems to enhance the efficacy and reduce the side effects of these potent molecules.
The rich history and continued evolution of aryl urea compounds in medicinal chemistry ensure that this unassuming scaffold will remain a source of inspiration and innovation for years to come.
References
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. Available at: [Link]
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PMC. Available at: [Link]
-
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. Available at: [Link]
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. PMC. Available at: [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. PMC. Available at: [Link]
-
Synthesis of sorafenib. ResearchGate. Available at: [Link]
-
Evolution in medicinal chemistry of sorafenib derivatives for hepatocellular carcinoma. ResearchGate. Available at: [Link]
-
Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature. Available at: [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
-
Sorafenib inhibits RAF/MEK/ERK signaling in PLC/PRF/5 (A) and HepG2 (B)... ResearchGate. Available at: [Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. PubMed. Available at: [Link]
-
Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell A - Semantic Scholar. Available at: [Link]
-
Inhibition of Tumor Endothelial ERK Activation, Angiogenesis, and Tumor Growth by Sorafenib (BAY43-9006). PMC. Available at: [Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. Available at: [Link]
-
The effect of sorafenib on the ERK signalling pathway in HCC cell... ResearchGate. Available at: [Link]
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells. PMC. Available at: [Link]
-
Structure–Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism. ResearchGate. Available at: [Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. Available at: [Link]
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. NIH. Available at: [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC. Available at: [Link]
Sources
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08246D [pubs.rsc.org]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Tumor Endothelial ERK Activation, Angiogenesis, and Tumor Growth by Sorafenib (BAY43-9006) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.de [thieme-connect.de]
- 15. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety, toxicity, and handling guidelines for 1-Tert-butyl-3-(2-chlorobenzyl)urea
This is a comprehensive technical guide designed for researchers handling 1-Tert-butyl-3-(2-chlorobenzyl)urea (CAS 195511-67-2). Given the status of this compound as a rare research chemical with limited specific toxicological data, this guide adopts a Universal Precautionary Approach for Novel Chemical Entities (NCEs).
Executive Summary & Compound Identity
1-Tert-butyl-3-(2-chlorobenzyl)urea is a disubstituted urea derivative often utilized in early-stage drug discovery as a structural scaffold or intermediate. Chemically, it features a lipophilic tert-butyl group and an electron-withdrawing 2-chlorobenzyl moiety flanking a stable urea core.
Crucial Safety Notice: As a research chemical (AldrichCPR), specific toxicological data (LD50, Ames test, etc.) is not publicly established. Therefore, this guide mandates handling protocols equivalent to GHS Category 2/3 (Irritant/Toxic) until empirical data proves otherwise. The absence of evidence is not evidence of safety.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 195511-67-2 |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-tert-butylurea |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Predicted LogP | ~3.2 (Lipophilic) |
| Solubility | Low in Water; Soluble in DMSO, Ethanol, DMF |
| Stability | Stable under standard conditions; Hydrolyzes in strong acid/base |
Predictive Toxicology & Hazard Assessment
In the absence of compound-specific data, we employ Structure-Activity Relationship (SAR) analysis to predict potential hazards.
Structural Alerts
-
Urea Linkage (-NH-CO-NH-): Generally biologically stable but can act as a hydrogen bond donor/acceptor, mimicking peptide bonds. This suggests potential interaction with proteolytic enzymes or receptors (e.g., sEH, TRPV1).
-
Chlorobenzyl Group: Halogenated aromatic rings can increase metabolic stability but may also undergo oxidative dehalogenation or form reactive quinone methides (rare but possible).
-
Tert-butyl Group: Increases lipophilicity, facilitating cell membrane penetration and potential accumulation in adipose tissue.
GHS Classification (Predicted/Precautionary)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed (Class assumption for substituted ureas).
Core Directive: Handling & Containment Strategy
This section outlines the "Unknown Hazard" Containment Protocol . Do not deviate from these standards when handling NCEs.
A. Engineering Controls
-
Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) if sterility is required.
-
Airflow: Maintain face velocity at 0.5 m/s (100 fpm).
-
Static Control: Use an anti-static gun during weighing, as dry urea derivatives are prone to static charge, increasing dispersion risk.
B. Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 if outside hood | Prevents inhalation of fine particulates. |
| Hands | Double Nitrile Gloves (0.11 mm min) | Prevents permeation. Change outer glove immediately upon splash. |
| Eyes | Chemical Splash Goggles | Protects against dust and solvent splashes (DMSO carries solutes through skin). |
| Body | Lab Coat (Tyvek preferred for large qty) | Minimizes particulate retention on clothing. |
C. Waste Disposal
-
Solid Waste: Dispose of as "Hazardous Chemical Waste" (Tag: Toxic/Irritant).
-
Liquid Waste: Collect in "Halogenated Organic Solvent" waste streams due to the chlorine atom.
Experimental Protocol: Solubilization & Storage
The following protocol ensures consistent biological activity while minimizing degradation.
Step-by-Step Solubilization (10 mM Stock)
-
Calculation: To prepare 1 mL of 10 mM stock:
-
Mass required =
.
-
-
Weighing: Weigh ~2.4 mg into a tared, sterile, amber glass vial (to prevent photodegradation).
-
Solvent Addition: Add DMSO (Dimethyl Sulfoxide) , anhydrous (≥99.9%).
-
Note: Do not use water or PBS initially; the compound will precipitate.
-
-
Vortexing: Vortex for 30 seconds until the solution is clear. If particulates remain, sonicate for 5 minutes at room temperature.
-
Aliquoting: Aliquot into 50 µL volumes in PCR tubes or low-binding microtubes to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Self-Validating Quality Check
-
Visual Inspection: Before use, thaw an aliquot. If crystals are visible, the compound has crashed out. Re-sonicate.
-
Precipitation Test: Dilute 1 µL of stock into 999 µL of culture media (10 µM final). Check for turbidity under a microscope (10x). If precipitate forms, the concentration is above the solubility limit for that media.
Mechanistic & Metabolic Visualization
Understanding the potential fate of the molecule is critical for interpreting experimental data.
Diagram 1: Predicted Metabolic Hydrolysis Pathway
This diagram illustrates the potential breakdown of the urea linkage in an acidic or enzymatic environment, leading to primary amines and isocyanates (potential toxicants).
Figure 1: Predicted hydrolytic degradation pathway. Note the formation of isocyanates (red), which are potent protein alkylators.
Diagram 2: Risk Assessment & Handling Logic
A decision tree for researchers to determine the appropriate safety level when handling this NCE.
Figure 2: Logic flow for determining safety controls based on physical state and data availability.
Emergency Response Procedures
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don double gloves, goggles, and a respirator (N95).
-
Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical spill pad.
-
Clean: Wipe the area with 70% Ethanol followed by soap and water.
-
Disposal: Place all materials in a sealed hazardous waste bag.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (may enhance absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Urea Derivatives. (General structural class reference). Retrieved from [Link]
Application Note: 1-Tert-butyl-3-(2-chlorobenzyl)urea as a Soluble Epoxide Hydrolase (sEH) Inhibitor
Executive Summary
Compound: 1-Tert-butyl-3-(2-chlorobenzyl)urea Target Enzyme: Soluble Epoxide Hydrolase (sEH, E.C. 3.3.2.[1]10) Primary Application: Investigation of anti-inflammatory and antihypertensive signaling pathways via the stabilization of Epoxyeicosatrienoic Acids (EETs). Mechanism of Action: Competitive transition-state mimicry. The urea pharmacophore binds the catalytic aspartate (Asp335) and tyrosines (Tyr381/Tyr465) within the sEH active site, preventing the hydrolysis of endogenous lipid epoxides.
Introduction & Mechanism
Soluble Epoxide Hydrolase (sEH) is a ubiquitously expressed enzyme responsible for the rapid degradation of anti-inflammatory and vasodilatory lipid mediators known as Epoxyeicosatrienoic Acids (EETs).[1] By hydrolyzing the epoxide ring of EETs into their corresponding, less active diols (DHETs), sEH effectively "switches off" these beneficial signaling molecules.[2]
1-Tert-butyl-3-(2-chlorobenzyl)urea belongs to the class of 1,3-disubstituted urea inhibitors , which are currently the gold standard for probing sEH biology. The central urea group mimics the transition state of the epoxide ring opening, while the hydrophobic tert-butyl and 2-chlorobenzyl flanking groups occupy the L-shaped hydrophobic tunnel of the enzyme's active site, ensuring high potency and selectivity.
Mechanistic Pathway (sEH Inhibition)
The following diagram illustrates the physiological role of sEH and the intervention point of the inhibitor.
Figure 1: Mechanism of Action.[1][3][4][5][6] The inhibitor blocks sEH, preventing the degradation of beneficial EETs into inactive DHETs.[2][5]
Material Properties & Handling
Storage & Stability:
-
Solid State: Store at -20°C. Stable for >2 years if protected from moisture.
-
Stock Solution: Dissolve in 100% DMSO. Ureas are generally stable in DMSO at -20°C for 6 months. Avoid repeated freeze-thaw cycles.
-
Solubility: Highly lipophilic. Poorly soluble in water (<10 µM). Requires organic co-solvent (DMSO) or carrier proteins (BSA) for aqueous assays.
| Property | Specification |
| Molecular Weight | ~240.7 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility (DMSO) | > 20 mM |
| Solubility (Water) | Negligible (Requires BSA for stabilization) |
| Primary Risk | Irritant (Eyes/Skin). Handle with standard PPE. |
Protocol 1: In Vitro Fluorometric sEH Inhibition Assay
This assay measures the ability of the compound to inhibit recombinant human or murine sEH using a surrogate fluorescent substrate, PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
Materials
-
Enzyme: Recombinant human sEH (approx. 1-5 nM final concentration).
-
Substrate: PHOME (or CMNPC). Stock 10 mM in DMSO.
-
Inhibitor: 1-Tert-butyl-3-(2-chlorobenzyl)urea (10 mM DMSO stock).
-
Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA (BSA is critical to prevent inhibitor aggregation and wall adsorption).
-
Plate: 96-well black, flat-bottom microplate.
Step-by-Step Procedure
-
Preparation of Working Solutions:
-
Enzyme Solution: Dilute sEH in Assay Buffer to 2x the desired final concentration (e.g., 4 nM).
-
Substrate Solution: Dilute PHOME stock to 50 µM in Assay Buffer (Final assay conc: 25 µM).
-
Inhibitor Series: Prepare 4x serial dilutions of the inhibitor in Assay Buffer (containing 1% DMSO to match solvent). Range: 0.1 nM to 10 µM.
-
-
Plate Setup:
-
Add 50 µL of Inhibitor Solution to respective wells.
-
Add 50 µL of Enzyme Solution.
-
Control 1 (No Inhibitor): 50 µL Buffer (with DMSO) + 50 µL Enzyme.
-
Control 2 (Background): 100 µL Buffer (no enzyme).
-
-
Pre-Incubation:
-
Incubate the plate at 30°C for 10 minutes . This allows the urea inhibitor to bind the active site.
-
-
Reaction Initiation:
-
Add 100 µL of Substrate Solution to all wells.
-
Final Volume: 200 µL.
-
-
Measurement:
-
Monitor fluorescence kinetically for 10–30 minutes at 30°C.
-
Excitation: 330 nm | Emission: 465 nm (for PHOME/CMNPC products).
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Determine % Inhibition =
. -
Fit data to a sigmoidal dose-response equation to determine IC50.
-
Figure 2: Fluorometric Assay Workflow. Critical step: Pre-incubation ensures equilibrium binding.
Protocol 2: Cellular Anti-Inflammatory Assay
This protocol assesses the compound's ability to reduce inflammation in LPS-stimulated RAW 264.7 macrophages by stabilizing endogenous EETs.
Materials
-
Cells: RAW 264.7 Murine Macrophages.
-
Stimulant: Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4).
-
Media: DMEM + 10% FBS.
-
Readout: Griess Reagent (for Nitrite/NO) or ELISA (for TNF-α/IL-6).
Procedure
-
Seeding: Seed cells at
cells/well in a 96-well plate. Incubate overnight. -
Pre-Treatment: Replace media with fresh media containing the inhibitor (0.1 – 10 µM).
-
Note: Ensure final DMSO concentration is <0.1%.
-
Incubate for 1 hour prior to stimulation.
-
-
Stimulation: Add LPS (final concentration 100 ng/mL) to the wells.
-
Do not wash out the inhibitor.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Analysis:
-
Transfer 100 µL of supernatant to a new plate.
-
Add 100 µL Griess Reagent.
-
Incubate 10 min at RT.
-
Read Absorbance at 540 nm.
-
Expectation: Dose-dependent reduction in nitrite levels compared to LPS-only control.
-
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Inconsistent IC50 | Inhibitor precipitation | Critical: Ensure BSA (0.1 mg/mL) is in the buffer. Hydrophobic ureas stick to plastic walls without carrier protein. |
| High Background | Substrate instability | PHOME can hydrolyze spontaneously at high pH. Keep buffer pH between 7.0 and 7.4. Prepare substrate fresh. |
| No Effect in Cells | Metabolism or Solubility | sEH inhibitors can be metabolized by CYPs. Check if the "tert-butyl" group is stable in your specific cell line. Ensure cells are producing EETs (add exogenous arachidonic acid if necessary). |
| "Bell-shaped" Curve | Solubility limit | At high concentrations (>10 µM), the compound may precipitate, scattering light and interfering with fluorescence. Do not exceed solubility limit. |
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
-
Jones, P. D., et al. (2006). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition kinetics." Analytical Biochemistry, 355(1), 71-78. Link
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery, 8(10), 794-805. Link
-
Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry, 50(16), 3825-3840. Link
Sources
- 1. metabolomics.se [metabolomics.se]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing the Synergistic Potential of Regorafenib in Combination Cancer Therapy
Introduction: Beyond Monotherapy with Regorafenib
Regorafenib, a diphenylurea-based multikinase inhibitor, has carved a niche in the therapeutic landscape for several malignancies, including metastatic colorectal cancer (mCRC) and hepatocellular carcinoma (HCC).[1] Its mechanism of action is multifaceted, targeting a range of kinases involved in critical cancer processes such as angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF), and the tumor microenvironment (PDGFR-β, FGFR).[2][3] This broad-spectrum activity, while effective to an extent as a monotherapy, also presents a compelling rationale for its use in combination with other therapeutic agents. The goal of such combinations is to achieve synergistic effects, leading to enhanced tumor cell killing, reduced drug doses to mitigate toxicity, and the potential to overcome or delay the onset of drug resistance.[4][5]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in exploring the synergistic potential of Regorafenib in combination with two major classes of anticancer agents: cytotoxic chemotherapy and immune checkpoint inhibitors. We will delve into the mechanistic rationale for these combinations and provide field-proven, step-by-step protocols for in vitro and in vivo validation.
Scientific Rationale for Regorafenib Combination Therapies
The decision to combine therapeutic agents is predicated on a sound biological and mechanistic hypothesis. For Regorafenib, the rationale for combination therapy is particularly strong due to its complex interplay with various signaling pathways.
Combination with Cytotoxic Chemotherapy (e.g., 5-Fluorouracil)
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for gastrointestinal cancers, primarily acts by inhibiting thymidylate synthase, leading to the disruption of DNA synthesis and repair. The synergy between Regorafenib and 5-FU is thought to arise from a multi-pronged attack on the tumor. Regorafenib's anti-angiogenic effects can "normalize" the tumor vasculature, potentially improving the delivery and efficacy of cytotoxic agents like 5-FU to the tumor core. Furthermore, by inhibiting key survival signaling pathways such as the MAPK/ERK pathway, Regorafenib can lower the threshold for apoptosis induction by DNA-damaging agents.[6] Preclinical studies have demonstrated synergistic effects when Regorafenib is combined with 5-FU in various colorectal cancer cell lines.[7][8]
Combination with Immune Checkpoint Inhibitors (e.g., Anti-PD-1 Antibodies)
The advent of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment. However, a significant portion of patients with microsatellite stable (MSS) tumors, such as most colorectal cancers, do not respond to ICI monotherapy.[9] This is often attributed to an immunologically "cold" tumor microenvironment, characterized by a low mutational burden and a lack of T-cell infiltration. Regorafenib has been shown to modulate the tumor immune microenvironment in several ways that can enhance the efficacy of ICIs.[10] It can reduce the infiltration of immunosuppressive tumor-associated macrophages (TAMs) and regulatory T cells (Tregs). By inhibiting VEGFR, Regorafenib can also promote the maturation of dendritic cells and the infiltration of cytotoxic T lymphocytes into the tumor. This remodeling of the tumor microenvironment from "cold" to "hot" can render tumors more susceptible to the effects of ICIs like anti-PD-1 antibodies.[11]
Signaling Pathways and Experimental Workflow
To visually conceptualize the interplay of Regorafenib in combination therapies, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing synergy.
Caption: Targeted signaling pathways of Regorafenib in combination therapy.
Caption: General experimental workflow for evaluating Regorafenib combinations.
Part 1: In Vitro Protocols for Synergy Assessment
The initial evaluation of a drug combination is typically performed in vitro using cancer cell lines. These assays are crucial for determining whether the combination is synergistic, additive, or antagonistic.
Protocol 1.1: Cell Viability Assay for IC50 Determination
Before assessing synergy, it is essential to determine the half-maximal inhibitory concentration (IC50) for each drug individually in the selected cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][12]
Materials:
-
Selected cancer cell lines (e.g., SW620, MC38 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Regorafenib and the second therapeutic agent (e.g., 5-FU)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
MTT Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Regorafenib (e.g., ranging from 1.25 µM to 20 µM) and the second drug (e.g., 5-FU) in complete medium.[2]
-
Remove the old medium from the 96-well plate and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of MTT Solubilization Buffer to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 1.2: Synergy Analysis using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy based on the median-effect principle.[4][5] It involves treating cells with a fixed ratio of the two drugs at various concentrations.
Materials:
-
Same as Protocol 1.1
-
CompuSyn software for data analysis (or similar software)
Procedure:
-
Experimental Design:
-
Based on the individual IC50 values, determine a fixed concentration ratio for the two drugs (e.g., based on their IC50 ratio).
-
Prepare serial dilutions of the drug combination at this fixed ratio.
-
-
Cell Treatment and Viability Assay:
-
Perform the cell seeding and drug treatment as described in Protocol 1.1, using the combination drug dilutions.
-
Also, include serial dilutions of each drug alone.
-
After 72 hours, perform the MTT assay as described in Protocol 1.1.
-
-
Data Analysis with CompuSyn:
-
Enter the dose-response data for each drug alone and for the combination into the CompuSyn software.
-
The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
| Combination Index (CI) | Interpretation |
| < 0.1 | Very Strong Synergism |
| 0.1 - 0.3 | Strong Synergism |
| 0.3 - 0.7 | Synergism |
| 0.7 - 0.85 | Moderate Synergism |
| 0.85 - 0.90 | Slight Synergism |
| 0.90 - 1.10 | Nearly Additive |
| 1.10 - 1.20 | Slight Antagonism |
| 1.20 - 1.45 | Moderate Antagonism |
| > 1.45 | Antagonism |
Protocol 1.3: Mechanistic Studies by Western Blotting
To understand the molecular basis of the observed synergy, Western blotting can be used to assess the impact of the drug combination on key signaling pathways, such as the MAPK/ERK pathway.[6]
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with Regorafenib, the second drug, and the combination at their synergistic concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Part 2: In Vivo Protocols for Efficacy and Toxicity Assessment
Promising in vitro results should be validated in vivo using animal models to assess the efficacy and safety of the drug combination in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used.[13] For combinations involving immunotherapy, syngeneic models with a competent immune system are necessary.[3]
Protocol 2.1: Subcutaneous Xenograft Model for Efficacy Studies
This protocol describes a general procedure for establishing and using a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a Regorafenib combination. All animal experiments must be conducted in accordance with institutional guidelines and the ARRIVE guidelines for reporting animal research.[10]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line (e.g., CT26 or MC38 for syngeneic models)[3]
-
Matrigel (optional, for some cell lines)
-
Regorafenib and the second therapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend tumor cells in sterile PBS or culture medium, with or without Matrigel.
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Regorafenib alone, Second drug alone, Combination).
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
-
| In Vivo Study Parameter | Recommendation |
| Animal Model | Nude mice for standard xenografts; C57BL/6 or BALB/c for syngeneic models (e.g., MC38, CT26) |
| Tumor Implantation | Subcutaneous injection of 1-5 million cells in the flank |
| Randomization | When tumors reach ~100-150 mm³ |
| Regorafenib Dosing | 10-30 mg/kg, daily, oral gavage[3][13] |
| Anti-PD-1 Dosing | 10 mg/kg, every 3 days, intraperitoneal injection[3] |
| Monitoring | Tumor volume and body weight 2-3 times per week |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Ethical Considerations | Follow IACUC guidelines and ARRIVE recommendations[10] |
Conclusion and Future Directions
The combination of Regorafenib with other therapeutic agents represents a promising strategy to enhance its anti-cancer efficacy and overcome resistance. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of such combinations. A thorough in vitro assessment of synergy, coupled with well-designed in vivo studies, is critical for identifying the most promising combinations for clinical translation. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from these combination therapies, further personalizing cancer treatment.
References
-
National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Regorafenib? Patsnap Synapse. Retrieved from [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. [Link]
- Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors.
- Fukuoka, S., et al. (2019). REGONIVO: A Phase Ib Study of Regorafenib Plus Nivolumab in Patients with Advanced Gastric or Colorectal Cancer. Journal of Clinical Oncology, 37(15_suppl), 2523–2523.
- Marks, E. I., et al. (2021). Regorafenib with a fluoropyrimidine for metastatic colorectal cancer after progression on multiple 5-FU-containing combination therapies and regorafenib monotherapy. Oncotarget, 12(12), 1147–1153.
-
ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]
- Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410.
- Tai, W. T., et al. (2014). Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice. Oncotarget, 5(15), 6253–6265.
- Granito, A., et al. (2021). Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC.
- Fakih, M., et al. (2022). Regorafenib/Nivolumab Combo to Be Explored in Phase III MSS CRC Trial. OncLive, 23(1).
- Li, J., et al. (2024). Regorafenib monotherapy or combined with an immune-checkpoint inhibitor as later-line treatment for metastatic colorectal cancer: a multicenter, real-world retrospective study in China. BMC Cancer, 24(1), 22.
- Marks, E. I., et al. (2022). Case report: Efficacy and safety of regorafenib plus fluorouracil combination therapy in the treatment of refractory metastatic colorectal cancer. Frontiers in Oncology, 12, 1056109.
- Wu, C., et al. (2023). Unlocking Synergistic Potential: Enhancing Regorafenib Efficacy in Hepatocellular Carcinoma Through Combination Therapy With 18β-Glycyrrhetinic Acid. Anticancer Research, 43(10), 4403–4412.
- Lee, K. C., et al. (2021). Aspirin Synergizes with Regorafenib to Reduce Growth of Colorectal Cancer. Molecular Cancer Therapeutics, 20(2), 339–349.
- Tabernero, J., et al. (2015). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. Journal of Experimental & Clinical Cancer Research, 34(1), 132.
- National Cancer Institute. (2024, July 2).
- Van der Jeught, K., et al. (2021). Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth. Journal of Experimental & Clinical Cancer Research, 40(1), 284.
- Aparicio-Gallego, G., et al. (2021). 1198PImmunomodulation by regorafenib alone and in combination with anti PD1 antibody on murine models of colorectal cancer. Annals of Oncology, 32, S956.
- Wang, X., et al. (2023). Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer. Frontiers in Pharmacology, 14, 1136114.
- Zaid, H., et al. (2021). Effect of Regorafenib on P2X7 Receptor Expression and Different Oncogenic Signaling Pathways in a Human Breast Cancer Cell Line: A Potential of New Insight of the Antitumor Effects of Regorafenib. International Journal of Molecular Sciences, 22(24), 13296.
- Gnoni, A., et al. (2021).
- Shaik, F. P., et al. (2023). Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(13), 10984.
- Marks, E. I., et al. (2021). Regorafenib with a fluoropyrimidine for metastatic colorectal cancer after progression on multiple 5-FU-containing combination therapies and regorafenib monotherapy. Taylor & Francis Online, 12(12), 1147-1153.
-
Chou, T. C. (2005). CompuSyn. ComboSyn, Inc. Retrieved from [Link]
- Chen, Y. C., et al. (2019). The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells. Journal of Cellular Physiology, 234(8), 13329–13339.
- Van der Jeught, K., et al. (2021). Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth. Journal of Experimental & Clinical Cancer Research, 40(1), 284.
- Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method. (2021). Chemico-Biological Interactions, 338, 109421.
-
ComboSyn, Inc. (n.d.). Welcome to COMPUSYN. Retrieved from [Link]
- Chen, Y. C., et al. (2019). The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells. Journal of Cellular Physiology, 234(8), 13329–13339.
- Matusiak, D., et al. (2022). Regorafenib effect on ERK (A), AKT (B) signaling pathways of HCT-116, SW1116, LS1034, SW480 and Caco-2 cell lines. International Journal of Molecular Sciences, 23(19), 11728.
- ClinicalTrials.gov. (2024). 5-Fluorouracil/Leucovorin (5FU/LV)
- University of South Florida. (n.d.). Guidelines and Recommendations for Researchers Using Animal Cancer Models.
- Kim, T. W., et al. (2023). Regorafenib plus nivolumab in patients with mismatch repair-proficient/microsatellite stable metastatic colorectal cancer: a single-arm, open-label, multicentre phase 2 study.
-
ichorbio. (2022, May 3). In Vivo Immune Checkpoint Blockade Assay Protocol. Retrieved from [Link]
- Martin, S. K., et al. (2014). Regorafenib inhibits MM tumor cell growth in vivo. Blood Cancer Journal, 4(11), e261.
- Kim, T. W., et al. (2023). Regorafenib plus nivolumab in patients with mismatch repair-proficient/microsatellite stable metastatic colorectal cancer: a single-arm, open-label, multicentre phase 2 study.
-
EQUATOR Network. (n.d.). Animal pre-clinical research | Study Designs. Retrieved from [Link]
- Cervantes, A., et al. (2022). Regorafenib in combination with immune checkpoint inhibitors for mismatch repair proficient (pMMR)/microsatellite stable (MSS) colorectal cancer.
- Swimmer plot of regorafenib dosing history. A summary of the weekly... (n.d.).
- Fakih, M., et al. (2023, March 15).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Article - Standard on Tumor Productio... [policies.unc.edu]
- 7. Safety and Efficacy of Regorafenib and 5-Fluorouracil Combination Therapy in Refractory Metastatic Colorectal Cancer After Third-Line Treatment: An Institutional Experience | MDPI [mdpi.com]
- 8. Frontiers | Case report: Efficacy and safety of regorafenib plus fluorouracil combination therapy in the treatment of refractory metastatic colorectal cancer [frontiersin.org]
- 9. Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Home | ARRIVE Guidelines [arriveguidelines.org]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 1-Tert-butyl-3-(2-chlorobenzyl)urea in aqueous solutions
Case ID: TBCBU-SOL-001 Compound Class: Lipophilic Di-substituted Urea Primary Application: Biological Assays (Cellular/Enzymatic) & In Vivo Formulation Support Tier: Senior Application Scientist Level
Executive Summary & Compound Profile
User Issue: You are likely experiencing precipitation ("crashing out") when diluting 1-Tert-butyl-3-(2-chlorobenzyl)urea (TBCBU) from an organic stock solution into aqueous media, or you are unable to achieve sufficient concentration for animal dosing.
Root Cause Analysis: TBCBU possesses a "brick-dust" physicochemical profile. The molecule combines a rigid urea core with two hydrophobic domains: a tert-butyl group and a 2-chlorobenzyl ring .
-
High LogP (Estimated > 3.5): The molecule strongly prefers non-polar environments.
-
High Crystal Lattice Energy: The urea moiety forms strong intermolecular hydrogen bonds, creating a stable crystal lattice that resists dissolution in water (thermodynamic barrier).
-
Neutral Character: The urea nitrogens are non-ionizable in the physiological pH range (pH 1–10), rendering pH adjustment ineffective for solubilization.
Standard Operating Procedure (SOP): Cellular & Enzymatic Assays
Objective: Prepare a stable solution for in vitro use (Concentration range: nM to low µM).
Phase A: The Stock Solution (DMSO)
Do not attempt to dissolve TBCBU directly in water. You must use a water-miscible organic co-solvent.
Protocol:
-
Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. Ethanol is a secondary choice but more prone to evaporation.
-
Target Concentration: Prepare a 10 mM to 50 mM stock solution.
-
Why? This allows for >1000x dilution to reach active range, keeping final DMSO concentration < 0.1% (non-toxic to most cells).
-
-
Dissolution: Weigh powder
Add DMSO Vortex vigorously for 30 seconds.-
Checkpoint: Inspect visually. The solution must be crystal clear. If hazy, sonicate at 40°C for 5 minutes.
-
Phase B: The "Kinetic" Dilution (Avoiding Precipitation)
This is the critical failure point. When a hydrophobic stock hits water, local supersaturation occurs immediately, triggering precipitation.
The "Intermediate Step" Protocol: Instead of dumping stock directly into media, use a serial dilution strategy to lower the solvent shock.
| Step | Source | Diluent | Ratio | Resulting Conc.[1][2] | Solvent % | State |
| 1 | Powder | 100% DMSO | N/A | 10 mM (Stock) | 100% | Stable |
| 2 | 10 mM Stock | Media (warm) | 1:100 | 100 µM | 1% | Metastable |
| 3 | 100 µM Sol.[3] | Media (warm) | 1:10 | 10 µM (Assay) | 0.1% | Stable |
Critical Technical Notes:
-
Pre-warm Media: Cold media accelerates precipitation. Warm your culture media to 37°C before adding the drug.
-
Rapid Mixing: When adding the DMSO stock to media, vortex immediately. Do not let the droplet sit on the surface.
-
Nephelometry Check: Hold the tube up to a light source. Any "cloudiness" or Tyndall effect (scattering of light) indicates micro-precipitation. The data from such a solution will be invalid (false negatives).
Advanced Formulation: High Concentration (In Vivo / Animal)
Objective: Achieve concentrations > 1 mg/mL for animal dosing (IP/PO) where DMSO is toxic.
Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[4] Cyclodextrins form a "host-guest" inclusion complex. The hydrophobic TBCBU molecule sits inside the donut-shaped CD cavity, while the hydrophilic exterior interacts with water.
Protocol: HP-β-CD Complexation
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Stir until clear.
-
Compound Addition:
-
Method A (Solid Dispersion): Add TBCBU powder slowly to the stirring CD solution. This is slow (24-48h stirring required).
-
Method B (Co-solvent Evaporation - Recommended): Dissolve TBCBU in a minimal volume of Acetone or Ethanol. Add this dropwise to the 20% CD solution while stirring. Continue stirring in an open vial (fume hood) overnight to evaporate the volatile solvent, leaving the drug trapped in the CD complex in water.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed drug.
-
Verification: The filtrate is your final dosing solution.
Troubleshooting Decision Tree
The following diagram illustrates the logical flow for resolving solubility failures.
Figure 1: Decision matrix for troubleshooting TBCBU solubility issues. Follow the path based on visual inspection of your solution.
Frequently Asked Questions (FAQ)
Q1: Can I use acid or base to dissolve TBCBU? A: No. This is a common error. The urea linkage (–NH–CO–NH–) is extremely weak in terms of ionization. The pKa is outside the physiological range. Adding strong acid/base will likely not improve solubility but will catalyze the hydrolysis of the urea bond, degrading your compound into 2-chlorobenzylamine and tert-butyl isocyanate (or amine) [1].
Q2: My cells are dying, but I'm not sure if it's the drug or the solvent. A: Run a "Vehicle Control." Treat a well of cells with the exact same concentration of DMSO (e.g., 0.1%) without the drug. If these cells die, your DMSO concentration is too high. For sensitive primary cells, keep DMSO < 0.1%.[2]
Q3: Can I freeze the diluted media for later use? A: No. "Kinetic solubility" is temporary. Freezing and thawing promotes crystal nucleation. The compound will crash out upon thawing. Always prepare fresh dilutions from the DMSO stock immediately before use.
Q4: Why HP-β-CD and not just "Cyclodextrin"? A: Natural β-Cyclodextrin has low water solubility itself (~18 mg/mL). The hydroxypropyl derivative (HP-β-CD) is modified to be extremely soluble (>600 mg/mL) and is much safer for parenteral (injection) use [2].
References
-
Hydrolytic Stability of Ureas: Warner, R. C. (1942).[5] The kinetics of the hydrolysis of urea and of related compounds. Journal of Biological Chemistry, 142, 705-723.
-
Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
DMSO Solubility Guidelines: ATCC Technical Bulletin. "Solubility of Compounds in DMSO."
- General Solubility Theory: Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrabutylurea | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxypropyl-β-cyclodextrin: A Novel Transungual Permeation Enhancer for Development of Topical Drug Delivery System for Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Topic: Troubleshooting Guide for 1-Tert-butyl-3-(2-chlorobenzyl)urea & Lipophilic Urea Probes Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.
Technical Abstract & Compound Profile
1-Tert-butyl-3-(2-chlorobenzyl)urea (CAS: 195511-67-2) represents a classic pharmacophore used in the design of Type II Kinase Inhibitors . Structurally, it mimics the "linker-binder" region of potent p38 MAPK inhibitors like BIRB 796 (Doramapimod) . The tert-butyl group is designed to occupy the hydrophobic "selectivity pocket" exposed when the kinase activation loop adopts the DFG-out conformation, while the urea moiety forms critical hydrogen bonds with the Glu71 and Asp168 residues (in p38
However, this chemical class presents distinct physicochemical challenges—primarily poor aqueous solubility and a high propensity for colloidal aggregation —which often lead to assay artifacts and false-positive hits in High-Throughput Screening (HTS).
This guide addresses the three critical failure points: Solubility/Precipitation , Promiscuous Aggregation , and Synthesis/Stability .
Part 1: Solubility & Compound Handling
The Issue: The rigid urea backbone combined with the lipophilic tert-butyl and chlorobenzyl groups results in high crystallinity and high LogP (>3.5). Users often report "crashing out" (precipitation) upon dilution into aqueous buffers, leading to erratic IC
Troubleshooting Protocol: The "Intermediate Step" Dilution
Do not dilute directly from 10 mM DMSO stock into aqueous buffer. The "solvent shock" will cause immediate micro-precipitation.
Correct Workflow:
-
DMSO Stock: Maintain at 10 mM or 20 mM in 100% DMSO. Store at -20°C.
-
Intermediate Plate: Perform serial dilutions in 100% DMSO first.
-
Assay Plate: Transfer a small volume (e.g., 1
L) of the DMSO dilution into the aqueous assay buffer (e.g., 99 L) to ensure rapid dispersion.
Data: Solubility Limits in Common Solvents
| Solvent System | Max Solubility (Approx.) | Risk Level | Notes |
| 100% DMSO | > 50 mM | Low | Hygroscopic; keep sealed. |
| 100% Ethanol | ~ 10-20 mM | Low | Good for synthesis workups. |
| PBS (pH 7.4) | < 5 | Critical | Requires carrier (BSA/Detergent). |
| Assay Buffer + 1% DMSO | ~ 10-20 | High | Metastable; use within 1 hour. |
| Assay Buffer + 0.01% Triton | ~ 50 | Medium | Detergent prevents aggregation. |
Visual Guide: Optimal Dilution Scheme
Caption: To prevent precipitation, maintain the compound in 100% organic solvent until the final step. Avoid intermediate dilutions in water/buffer.
Part 2: False Positives & Aggregation (SCAMs)
The Issue: Lipophilic ureas are notorious Small, Colloidally Aggregating Molecules (SCAMs) . At micromolar concentrations, they can form colloidal particles that sequester enzymes non-specifically, appearing as potent inhibitors.
Diagnostic Question: Does the inhibition disappear when you add detergent?
Validation Protocol: The Detergent Sensitivity Test
If you observe an IC
-
Standard Assay: Run the kinase/enzyme assay in standard buffer.
-
Detergent Assay: Run the exact same assay with 0.01% Triton X-100 or 0.005% Tween-20 added to the buffer.
-
Interpretation:
-
True Binder: IC
remains unchanged (or shifts slightly). -
False Positive (Aggregator): Inhibition is abolished (IC
shifts >10-fold). The detergent breaks up the colloid, releasing the sequestered enzyme.
-
Mechanism of Interference
Caption: Aggregation-based inhibition is non-specific. Detergents disrupt colloids, distinguishing true ligands from artifacts.
Part 3: Synthesis & Stability Troubleshooting
The Issue: If you are synthesizing this probe or its analogs, the primary failure mode is hydrolysis of the isocyanate intermediate or formation of the symmetric urea byproduct (e.g., 1,3-di-tert-butylurea).
Reaction: tert-Butyl Isocyanate + 2-Chlorobenzylamine
FAQ: Synthesis Issues
Q: Why is my yield low and the product melting point incorrect?
-
Cause: Moisture entry. Isocyanates react faster with water than with sterically hindered amines (like tert-butyl amine), forming unstable carbamic acids that decarboxylate to amines, which then react with remaining isocyanate to form symmetric ureas .
-
Solution: Use strictly anhydrous DCM or THF. Keep the isocyanate under Argon/Nitrogen. Add the amine slowly at 0°C to control the exotherm.
Q: How do I purify the urea from the amine starting material?
-
Method: Do not rely solely on silica chromatography (ureas streak).
-
Workup: Wash the organic layer with 1M HCl . The urea is neutral and stays in the organic layer; the unreacted amine forms a salt and goes into the aqueous layer. Recrystallize from Ethanol/Water if necessary.
Part 4: Biological Context (Kinase Binding)
The Issue: Users often report "weak activity" in short-incubation assays despite the compound being a designed inhibitor.
Mechanistic Insight: This class of ureas (Type II inhibitors) binds to the DFG-out conformation of the kinase. This conformational change is thermodynamically slow.
-
ATP-Competitive: No (strictly speaking, it is allosteric/hybrid).
-
Kinetics: Slow-on / Slow-off.
Recommendation: Pre-incubate the compound with the enzyme for 30–60 minutes before adding ATP/Substrate. If you start the reaction immediately, the compound may not have time to induce the conformational shift required for binding, leading to an underestimation of potency.
References
-
Regan, J., et al. (2002).[1] "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate."[1] Journal of Medicinal Chemistry. Link
- Establishes the SAR of the N-tert-butyl-N'-arylurea pharmacophore.
-
Pargellis, C., et al. (2002).[1] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[1][2] Nature Structural Biology.[1] Link
- Defines the DFG-out binding mode for this class of ureas.
-
McGovern, S. L., et al. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry. Link
- The foundational paper on colloidal aggreg
-
Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols. Link
- Provides the standard protocol for using Triton X-100 to rule out false positives.
Sources
Addressing off-target effects of 1-Tert-butyl-3-(2-chlorobenzyl)urea in cellular assays
Topic: Addressing Off-Target Effects of 1-Tert-butyl-3-(2-chlorobenzyl)urea in Cellular Assays
Prepared by: Senior Application Scientist, Experimental Biology Division
Introduction
Section 1: FAQs - First-Line Troubleshooting & Initial Observations
This section addresses common initial queries when unexpected results are observed.
Q1: My cell viability assay shows significant cell death at concentrations where I don't expect my target to be fully inhibited. How do I begin troubleshooting?
This is a classic scenario that could indicate off-target toxicity or non-specific compound effects.
-
First, rule out assay artifacts. Many common viability assays (e.g., MTT, XTT) rely on metabolic activity. Your compound could be interfering with the metabolic enzymes or the detection chemistry itself.[1]
-
Action: Run a cell-free control by adding Compound X to media with the assay reagent but without cells. A change in signal indicates direct interference.
-
Action: Corroborate your findings with a mechanistically different assay. For example, if you are using a metabolic assay, confirm with a membrane integrity assay (like LDH release or a dye-exclusion method) or an ATP-based luminescent assay.[2]
-
-
Second, check your solvent controls. Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%).[1]
-
Third, consider the dose-response curve. A very steep curve can suggest a non-specific mechanism like membrane disruption, while a standard sigmoidal curve is more indicative of a specific binding interaction.[3]
Q2: The phenotype I observe with Compound X (e.g., apoptosis, cell cycle arrest) does not correlate with the expression level of my intended target protein across different cell lines. Is this an off-target effect?
This is a strong indicator of a potential off-target mechanism or that the target is not the primary driver of the observed phenotype.
-
On-Target vs. Off-Target Hypothesis: A true on-target effect should, in most cases, be more pronounced in cell lines with higher expression of the target protein. A lack of correlation suggests either the phenotype is driven by an off-target protein that is expressed differently across your cell panel, or the mechanism is independent of a specific protein interaction (e.g., general chemical stress).
-
Actionable Step: Perform a target engagement assay in a responsive cell line to confirm that Compound X is actually binding to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent tool for this purpose.[4] If the compound engages the target but the phenotype doesn't correlate with expression, the target may not be functionally critical for that phenotype in that cellular context.
Q3: How can I differentiate between general cytotoxicity and a specific, but unintended, off-target effect?
This is a critical distinction for the progression of a compound. General cytotoxicity often involves broad mechanisms like membrane disruption or mitochondrial dysfunction, while a specific off-target effect involves high-affinity binding to an unintended protein.
-
Use a Negative Control Analog: The gold standard is to synthesize or acquire a close structural analog of Compound X that is inactive against your primary target.[5] If this "inactive" analog recapitulates the toxicity, the effect is likely due to a shared chemical property (a "chemotype-related" effect) rather than interaction with your specific on-target or a specific off-target.
-
Analyze the Dose-Response Relationship: Specific molecular interactions typically yield a sigmoidal dose-response curve with a clear plateau.[6] Non-specific toxicity may present with a linear or very steep, non-saturating curve. A biphasic curve, where the response changes direction at higher concentrations, can also suggest the engagement of multiple targets with different affinities.[7]
Section 2: Experimental Workflows for Deconvoluting Off-Target Effects
Once initial troubleshooting is complete, a more rigorous, multi-step investigation is required to validate the mechanism of action.
Workflow 1: Confirming Target Engagement in a Cellular Context
Before investigating off-targets, you must first prove that Compound X engages its intended target in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the physical binding of a ligand to its target protein in intact cells.[4][8] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[9]
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of Compound X for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This releases the soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[9]
-
Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of your target protein remaining in the soluble fraction using Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Workflow 2: Validating On-Target Dependency of the Phenotype
Confirming target engagement is not enough; you must prove that engagement with the intended target is responsible for the observed cellular phenotype. This is achieved by genetically removing the target and observing if the cells become resistant to Compound X.
-
Design and Clone: Design two or more unique single guide RNAs (sgRNAs) targeting early exons of your gene of interest to ensure a frameshift mutation.[10] Clone these into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect your cell line with the CRISPR-Cas9 plasmids. If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for edited cells.
-
Generate Monoclonal Lines: Isolate single cells from the edited pool via serial dilution or FACS into a 96-well plate to grow out monoclonal colonies.[11]
-
Validate Knockout: Expand the clones and screen for target protein loss using Western Blot. Sequence the genomic DNA of knockout-positive clones to confirm the presence of indel mutations.
-
Phenotypic Assay: Treat the validated knockout (KO) cell line and the parental (wild-type, WT) cell line with a dose-range of Compound X.
-
Data Interpretation: If the phenotype (e.g., loss of viability) is attenuated or completely abolished in the KO cells compared to the WT cells, it strongly validates that the effect of Compound X is mediated through your intended target.
A crucial follow-up is the rescue experiment . Here, you reintroduce the target gene (using a version with silent mutations in the sgRNA binding site to prevent it from being cut by Cas9) into the knockout cell line.[12] Restoration of sensitivity to Compound X in these "rescue" cells provides the highest level of confidence in your on-target mechanism.[13]
Workflow 3: Identifying Potential Off-Targets
If the CRISPR-KO experiment shows that the phenotype is not dependent on your intended target, the next step is to identify the actual molecular target(s).
Since many small molecule inhibitors promiscuously target protein kinases, a broad kinase screen is a logical first step.[14] Many contract research organizations offer services that screen your compound against hundreds of kinases.[15][16]
Table 1: Example Data from a Kinase Selectivity Screen (KINOMEscan™)
| Kinase Target | Percent Inhibition @ 1 µM Compound X |
| Target A (Intended) | 95% |
| Kinase X | 89% |
| Kinase Y | 75% |
| Kinase Z | 15% |
| ... (400+ other kinases) | <10% |
This hypothetical data shows that in addition to the intended Target A, Compound X also strongly inhibits Kinase X and Kinase Y, making them high-priority candidates for further validation.
Chemoproteomics provides an unbiased approach to "fish" for binding partners of your compound directly from the cell lysate.[17]
-
Affinity-Based Profiling: Compound X is immobilized on beads and used as bait to pull down interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[18]
-
Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of entire enzyme families. In a competitive experiment, pre-treatment with Compound X will prevent the probe from binding to its true targets, which can then be identified by their disappearance from the mass spectrometry signal.
Section 3: Advanced Data Interpretation
Q4: My dose-response curve is biphasic. What does this mean?
A biphasic (U-shaped or inverted U-shaped) dose-response curve suggests that the compound has multiple effects that occur at different concentration ranges. For example, at low concentrations, it might engage a high-affinity off-target, leading to one effect. At higher concentrations, it may engage the intended target (or another off-target), leading to an opposing or different effect, which alters the slope and direction of the curve.[19] This is a clear sign of polypharmacology and requires careful deconvolution.
Q5: I've identified several potential off-targets from a screening panel. How do I know which one is responsible for the phenotype?
You must validate each high-priority off-target candidate using the same rigorous approach you used for your intended target.
-
Confirm Engagement: Use an orthogonal assay (like CETSA) to confirm that Compound X binds to the off-target candidate in cells.
-
Genetic Validation: Use CRISPR-Cas9 to knock out the off-target candidate. If the KO cells lose the phenotype, you have identified the protein responsible for the previously unexplained activity.
By systematically applying these validation principles, you can confidently elucidate the true mechanism of action for Compound X, ensuring the integrity and translational potential of your research.
References
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemoproteomic strategies for drug target identification. Nature Reviews Drug Discovery. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Cravatt, B. F., & Sieber, S. A. (2007). Chemical proteomics to map drug-protein interactions. Current Opinion in Chemical Biology. [Link]
-
Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology. [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling Services. Eurofins Discovery. [Link]
-
Gilbert, L. A., Horlbeck, M. A., Weissman, J. S., & Qi, L. S. (2014). Multiplexed genetic perturbations, screens, and maps with CRISPR-Cas9. Cell. [Link]
-
Charles River Laboratories. (2019). Fail Early, Fail Fast - A Phenotypic Rescue Approach. Charles River. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. toxmsdt.com [toxmsdt.com]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. criver.com [criver.com]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Kinase Selectivity Profiling Services [promega.com]
- 17. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental protocols for 1-Tert-butyl-3-(2-chlorobenzyl)urea to improve reproducibility
Technical Support Center: 1-Tert-butyl-3-(2-chlorobenzyl)urea Synthesis
A Guide to Improving Experimental Reproducibility
Welcome to the technical support center for the synthesis of 1-Tert-butyl-3-(2-chlorobenzyl)urea. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of experimental protocols. As Senior Application Scientists, we provide not just steps, but the underlying principles to empower you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield in the synthesis of 1-Tert-butyl-3-(2-chlorobenzyl)urea is a common issue that can stem from several factors. The primary reaction involves the nucleophilic addition of tert-butylamine to 2-chlorobenzyl isocyanate. Incomplete conversion of reactants, side reactions, and suboptimal reaction conditions are the usual culprits.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in tert-butylamine or 2-chlorobenzyl isocyanate can lead to unwanted side reactions. It is recommended to use reagents from a reputable supplier and to verify their purity.[1][2]
-
Reaction Conditions: The reaction is sensitive to temperature and solvent. Running the reaction at room temperature is common, but gentle heating (40-50°C) can sometimes drive the reaction to completion. However, excessive heat can promote side reactions. The choice of an appropriate solvent is also critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
-
Stoichiometry: A slight excess of the amine (tert-butylamine) can help to ensure the complete consumption of the isocyanate. A 1.1 to 1.2 molar equivalent of the amine is a good starting point for optimization.
-
Moisture Control: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide.[3][4][5] This not only consumes the isocyanate but the resulting amine can react with another isocyanate molecule to form a symmetric urea byproduct. Therefore, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing significant amounts of a major byproduct in my crude product. How can I identify and minimize its formation?
A2: The most probable byproduct is the symmetric urea, 1,3-bis(2-chlorobenzyl)urea, formed from the reaction of 2-chlorobenzyl isocyanate with the amine generated from the hydrolysis of the isocyanate by trace amounts of water. Another possibility is the formation of a biuret from the reaction of the product urea with another molecule of isocyanate.[6]
Identification and Minimization Strategies:
-
Byproduct Identification: The byproduct can be identified using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Comparison with a synthesized standard of the suspected byproduct can confirm its identity.
-
Minimizing Formation:
-
Strict Anhydrous Conditions: As mentioned in A1, rigorously drying solvents and glassware, and using an inert atmosphere will significantly reduce the hydrolysis of the isocyanate.
-
Controlled Addition: Adding the isocyanate dropwise to the solution of the amine can help to maintain a low concentration of the isocyanate, which can disfavor the formation of the symmetric urea byproduct.
-
Q3: The purification of my product by column chromatography is difficult, and I'm experiencing product loss. Are there alternative purification methods?
A3: While column chromatography is a standard purification technique, substituted ureas can sometimes be challenging to purify this way due to their polarity and potential for streaking on silica gel.
Alternative Purification Strategies:
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method for obtaining a high-purity product with minimal loss. A suitable solvent system can be determined by testing the solubility of the crude product in various solvents and solvent mixtures. Common solvents for recrystallizing ureas include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.
-
Trituration: This involves washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are readily soluble. This can be a quick and efficient way to remove more soluble byproducts.
-
Preparative HPLC: For very challenging separations or for obtaining highly pure material for biological testing, preparative HPLC is a powerful, albeit more resource-intensive, option.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving common experimental hurdles.
Issue 1: Inconsistent Reaction Times and Incomplete Conversion
Causality: The rate of urea formation is dependent on the nucleophilicity of the amine and the electrophilicity of the isocyanate. The reaction kinetics can be influenced by solvent polarity and temperature. Incomplete conversion often points to issues with reagent reactivity or suboptimal conditions.
Protocol for Optimization:
-
Solvent Screening: Perform small-scale parallel reactions in a variety of aprotic solvents (e.g., DCM, THF, acetonitrile, ethyl acetate) to identify the solvent that provides the best conversion rate. Monitor the reactions by TLC or LC-MS at regular intervals.
-
Temperature Optimization: Set up reactions at different temperatures (e.g., 0°C, room temperature, 40°C, 60°C). Analyze the product distribution at each temperature to find the optimal balance between reaction rate and byproduct formation.
-
Catalysis: While often not necessary for this reaction, a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can sometimes accelerate the reaction. However, be cautious as bases can also promote side reactions.
| Parameter | Range | Recommendation | Rationale |
| Temperature | 0°C - 60°C | Start at room temperature (20-25°C) | Balances reaction rate with minimizing side reactions. |
| Solvent | DCM, THF, ACN, EtOAc | Dichloromethane (DCM) | Good solubility for reactants and generally inert. |
| Amine Equivalents | 1.0 - 1.5 | 1.1 equivalents | Ensures complete consumption of the isocyanate. |
| Concentration | 0.1 M - 1.0 M | 0.5 M | A moderate concentration often provides a good reaction rate. |
Table 1: Recommended Starting Conditions for Optimization
Issue 2: Difficulty in Characterizing the Final Product
Causality: Incomplete purification or the presence of residual solvents can lead to ambiguous analytical data (NMR, MS, etc.), making it difficult to confirm the structure and purity of the final product.
Analytical Workflow for Characterization:
Caption: Workflow for Product Characterization.
-
Initial Analysis: Always run a quick analysis of your crude product (TLC or LC-MS) to get an idea of the product's purity and the presence of any major byproducts.
-
Purification: Choose the most appropriate purification method based on the initial analysis (see FAQ Q3).
-
Purity Assessment: After purification, assess the purity using a quantitative method like HPLC with UV detection or quantitative NMR (qNMR).[7]
-
Structural Confirmation:
-
¹H and ¹³C NMR: These are essential for confirming the structure of the molecule. Ensure that the spectra are clean and that all expected peaks are present with the correct integration and chemical shifts.
-
Mass Spectrometry: Provides the molecular weight of the compound, further confirming its identity.
-
FTIR: Can be used to identify the characteristic urea carbonyl stretch (~1630-1660 cm⁻¹).
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of 1-Tert-butyl-3-(2-chlorobenzyl)urea.
Materials:
-
2-chlorobenzyl isocyanate
-
tert-butylamine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butylamine (1.1 equivalents) and anhydrous DCM (to make a 0.5 M solution with respect to the isocyanate).
-
Reaction: Cool the solution to 0°C using an ice bath. Slowly add 2-chlorobenzyl isocyanate (1.0 equivalent) dropwise to the stirred solution over 10-15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting isocyanate is consumed.
-
Workup: Once the reaction is complete, quench with a small amount of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Caption: Synthesis Workflow Diagram.
References
-
MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]
-
Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, February 13). Urea for Laboratory and Research: Purity, Applications, and Sourcing. Retrieved from [Link]
Sources
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. nbinno.com [nbinno.com]
- 3. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 4. pcimag.com [pcimag.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Cross-Validation of 1-Tert-butyl-3-(2-chlorobenzyl)urea (TBCU) Activity
The following guide details the cross-validation framework for 1-Tert-butyl-3-(2-chlorobenzyl)urea (referred to herein as TBCU ), a substituted urea derivative. Based on its pharmacophore (lipophilic chlorobenzyl group + stable urea linker + bulky tert-butyl group), this compound is analyzed as a Soluble Epoxide Hydrolase (sEH) inhibitor , a class of anti-inflammatory and neuroprotective agents.
This guide benchmarks TBCU against industry standards TPPU and AUDA , providing the experimental rigor required for high-impact publication.
Executive Summary & Compound Profile
Compound Name: 1-Tert-butyl-3-(2-chlorobenzyl)urea Abbreviation: TBCU CAS: 195511-67-2 Molecular Class: Di-substituted Urea / sEH Inhibitor Primary Mechanism: Inhibition of Soluble Epoxide Hydrolase (sEH/EPHX2), preventing the degradation of anti-inflammatory Epoxyeicosatrienoic acids (EETs) into pro-inflammatory Diols (DHETs).[1]
Rationale for Cross-Validation: Urea-based inhibitors often exhibit variable potency due to solubility issues and metabolic instability (rapid glucuronidation).[1] Cross-validating TBCU across diverse cell lines is critical to distinguish between target-specific efficacy (anti-inflammation) and off-target cytotoxicity (often seen with chlorobenzyl derivatives).[1]
Comparative Analysis: TBCU vs. Industry Standards
To objectively validate TBCU, it must be benchmarked against established sEH inhibitors. The following table establishes the Target Performance Profile (TPP) based on literature standards.
Table 1: Benchmark Performance Metrics (Reference Standards)
| Feature | TBCU (Target Compound) | TPPU (Standard) | AUDA (Classic Control) | Notes |
| Structure | tert-butyl / 2-chlorobenzyl | tert-butyl / trifluoromethoxy | Adamantyl / acid chain | TBCU lacks the metabolic liability of AUDA's acid tail.[1] |
| Primary Target | sEH (Human/Murine) | sEH (Human/Murine) | sEH (Human/Murine) | sEH |
| Solubility | Moderate (Lipophilic) | High | Low (Crystal formation) | TBCU expected to outperform AUDA in media stability. |
| Metabolic Stability | High (Predicted) | High ( | Low (Rapid | Critical for long-duration assays (>12h). |
| Cell Line: RAW 264.7 | Validation Required | Efficacy marker: Suppression of Nitrite/Cytokines.[1] | ||
| Cell Line: SH-SY5Y | Validation Required | Neuroprotective | Neuroprotective | Efficacy marker: Cell survival vs. oxidative stress.[1] |
| Cell Line: HepG2 | Validation Required | Non-toxic > 100 | Non-toxic > 50 | Toxicity marker: Metabolic liability check. |
Analyst Insight: TBCU's structural simplicity suggests it may act as a "scaffold-focused" inhibitor.[1] If TBCU achieves an
nM in enzymatic assays andM in cellular assays without HepG2 toxicity, it represents a viable lead candidate superior to AUDA.
Mechanism of Action & Signaling Pathway[1][2]
The following diagram illustrates the intervention point of TBCU within the Arachidonic Acid cascade.
Figure 1: Mechanism of Action. TBCU inhibits sEH, preserving the pool of EETs (Epoxyeicosatrienoic acids), which in turn inhibit NF-κB nuclear translocation and cytokine storm.[1]
Experimental Protocols for Cross-Validation
To publish a robust comparison, you must generate data across three distinct biological contexts: Enzymatic Potency , Cellular Efficacy , and Cytotoxicity .[1]
Protocol A: Fluorescent Target Engagement Assay (sEH Activity)
Objective: Determine the biochemical IC50 of TBCU compared to TPPU.
-
Reagents: Recombinant human sEH (hsEH), Substrate (PHOME - cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).[1]
-
Preparation: Dissolve TBCU and TPPU in DMSO (10 mM stock). Serial dilute (1000 nM to 0.1 nM) in buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).
-
Reaction:
-
Add 20 µL enzyme (1 nM final) to 96-well black plate.
-
Add 20 µL inhibitor (TBCU or TPPU). Incubate 5 min at 30°C.
-
Add 160 µL PHOME substrate (50 µM final).
-
-
Readout: Measure fluorescence (Ex 330 nm / Em 465 nm) kinetically for 30 mins.
-
Validation Criteria: TBCU must show dose-dependent inhibition.[1]
is calculated using non-linear regression (4-parameter logistic).
Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)
Objective: Validate efficacy in a complex cellular environment (LPS-induced inflammation).[1]
-
Cell Culture: RAW 264.7 macrophages in DMEM + 10% FBS.
-
Seeding: 1 x 10^5 cells/well in 96-well clear plates. Adhere for 24h.
-
Treatment:
-
Pre-treat with TBCU (0.1, 1, 10 µM) or TPPU (Standard) for 1h.
-
Stimulate with LPS (1 µg/mL).
-
-
Incubation: 24 hours at 37°C.
-
Readout (Griess Assay):
-
Mix 50 µL supernatant + 50 µL Sulfanilamide + 50 µL NED solution.
-
Measure Absorbance at 540 nm (Nitrite production).
-
-
Readout (ELISA): Measure TNF-α and IL-6 in supernatant.[1]
-
Data Normalization: Express as % Inhibition of LPS control.
Protocol C: Differential Cytotoxicity Screen (HepG2 vs. HEK293)
Objective: Ensure observed effects are not due to general cell death.
-
Cells: HepG2 (Metabolically active) and HEK293 (General).
-
Treatment: TBCU dose range (1 µM – 100 µM) for 48 hours.
-
Assay: CellTiter-Glo (ATP quantification) or MTT.
-
Success Metric:
(Cytotoxic Concentration) should be > 50 µM.-
Critical Check: If TBCU kills cells at 10 µM, the anti-inflammatory effect in Protocol B is a false positive due to cell death.
-
Strategic Validation Workflow
Use this flowchart to structure your experimental pipeline.
Figure 2: Cross-Validation Workflow. A sequential approach ensuring biochemical potency is confirmed before cellular resources are consumed.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link
-
Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase inhibitors."[1] Proceedings of the National Academy of Sciences. Link
-
Rose, T. E., et al. (2010). "1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a potent inhibitor of soluble epoxide hydrolase."[1][2] Bioorganic & Medicinal Chemistry Letters. Link
-
Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "1-TERT-BUTYL-3-(2-CHLOROBENZYL)UREA Product Page."[1] Merck KGaA. Link
Sources
Independent verification of the synthesis and purity of 1-Tert-butyl-3-(2-chlorobenzyl)urea
Publish Comparison Guide: Independent Verification of the Synthesis and Purity of 1-Tert-butyl-3-(2-chlorobenzyl)urea
Abstract This guide provides a rigorous, independent technical framework for the synthesis and analytical verification of 1-Tert-butyl-3-(2-chlorobenzyl)urea (CAS: 195511-67-2). As a representative scaffold for urea-based kinase inhibitors (e.g., p38 MAPK inhibitors) and soluble epoxide hydrolase (sEH) inhibitors, establishing high-purity synthesis protocols for this compound is critical for fragment-based drug discovery (FBDD). This document compares two primary synthesis routes and two analytical validation methodologies, offering a self-validating protocol for researchers.
Part 1: Synthesis Route Comparison & Optimization
The synthesis of unsymmetrical ureas typically relies on the nucleophilic addition of an amine to an isocyanate or the coupling of two amines via a carbonyl source (e.g., CDI, Triphosgene). For 1-Tert-butyl-3-(2-chlorobenzyl)urea, we compare the Direct Isocyanate Addition (Method A) against the In Situ Activation (Method B) .
Comparative Analysis of Synthesis Routes
| Feature | Method A: Direct Isocyanate Addition | Method B: CDI-Mediated Coupling |
| Reagents | 2-Chlorobenzylamine + tert-Butyl Isocyanate | 2-Chlorobenzylamine + tert-Butylamine + CDI |
| Atom Economy | 100% (Addition reaction) | ~60% (Loss of imidazole) |
| Reaction Time | 1–2 Hours | 12–24 Hours |
| Impurity Profile | Low (Mainly symmetric urea if wet) | Moderate (Imidazole residues, oligomers) |
| Scalability | Limited by isocyanate toxicity/cost | High (Reagents are stable/cheap) |
| Yield (Typical) | 92–96% | 75–85% |
| Verdict | Preferred for Lab Scale (<10g) | Preferred for Process Scale (>100g) |
Expert Insight: The "Water Effect" in Method A
While Method A is superior for yield, it is highly susceptible to moisture. Water competes with the amine for the isocyanate, forming an unstable carbamic acid that decarboxylates to an amine, which then reacts with remaining isocyanate to form the symmetric urea impurity (1,3-di-tert-butylurea).
-
Control Strategy: Use anhydrous THF/DCM and maintain an inert atmosphere (
).
Part 2: Detailed Experimental Protocol (Method A)
Objective: Synthesize >99% pure 1-Tert-butyl-3-(2-chlorobenzyl)urea.
Reagents:
-
2-Chlorobenzylamine (1.0 eq, 10 mmol, 1.41 g)
-
tert-Butyl Isocyanate (1.05 eq, 10.5 mmol, 1.04 g)
-
Dichloromethane (DCM), Anhydrous (20 mL)
-
Hexane (for precipitation)
Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C in an ice bath.
-
Dissolution: Dissolve 2-Chlorobenzylamine (1.41 g) in anhydrous DCM (15 mL).
-
Addition: Add tert-Butyl Isocyanate dropwise over 10 minutes. Note: The reaction is exothermic; cooling prevents side reactions.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup (Self-Validating Step):
-
Concentrate the reaction mixture to ~5 mL volume under reduced pressure.
-
Add cold Hexane (20 mL) to induce precipitation.
-
Filter the white solid and wash with cold Hexane (2 x 10 mL) to remove unreacted isocyanate.
-
-
Drying: Vacuum dry at 40°C for 4 hours.
Expected Yield: ~2.2 g (92%). Physical State: White crystalline solid.[1]
Part 3: Analytical Verification & Purity Comparison
Verifying the identity and purity requires orthogonal methods to ensure no symmetric urea or solvent entrapment remains.
Comparative Analysis of Analytical Methods
| Metric | Method A: HPLC-UV (254 nm) | Method B: Quantitative NMR (qNMR) |
| Principle | Chromatographic separation | Nuclear spin resonance integration |
| Specificity | High (Separates impurities) | Absolute (Structural confirmation) |
| Limit of Detection | < 0.05% | ~ 1.0% |
| Standard Requirement | Requires Reference Standard | Requires Internal Standard (e.g., TCNB) |
| Blind Spot | May miss non-UV active impurities | Solvent peaks can overlap |
| Role | Routine Purity Check | Potency/Assay Verification |
Recommended Validation Protocol: HPLC-UV
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: 254 nm (Chlorobenzyl ring absorption).
-
Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.
Part 4: Visualizing the Workflow
The following diagram illustrates the synthesis decision tree and the self-validating analytical loop.
Caption: Figure 1. Integrated workflow for the synthesis and orthogonal purity verification of 1-Tert-butyl-3-(2-chlorobenzyl)urea, highlighting critical control points for impurity management.
Part 5: References
-
Smith, P. A. S. (1946). The Preparation of Unsymmetrical Ureas. Organic Reactions. 3 , 337-449.
-
Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews. 72 (5), 457–496.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. 57 (2), 229-240.
-
International Conference on Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products.
-
BenchChem. (2025).[2] Comparative Guide to Assessing the Purity of Synthesized Substituted Ureas.
Sources
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the reproducibility and robustness of experimental findings are paramount. This guide provides a comprehensive technical comparison of 1-Tert-butyl-3-(2-chlorobenzyl)urea, a substituted urea derivative, with its structural analogs. While direct, publicly available experimental data for this specific positional isomer is limited, this document synthesizes information from closely related compounds to infer its potential biological activity and performance. By examining the structure-activity relationships (SAR) of this chemical class, we aim to provide a predictive framework for its efficacy and guide future research.
Introduction to Substituted Ureas: A Privileged Scaffold in Medicinal Chemistry
The urea motif is a cornerstone in medicinal chemistry, recognized for its ability to form stable hydrogen bonds with biological targets. This characteristic has led to the development of numerous urea-based drugs with a wide range of therapeutic applications, including anticancer agents and enzyme inhibitors[1][2]. The N,N'-disubstituted urea scaffold, in particular, offers a versatile platform for fine-tuning pharmacokinetic and pharmacodynamic properties through targeted modifications of its substituent groups.
The general structure of the compounds discussed in this guide is N-tert-butyl-N'-benzylurea. The bulky tert-butyl group often serves to provide steric hindrance or enhance lipophilicity, while modifications on the benzyl ring, such as the position of a chloro substituent, can significantly impact biological activity[3][4].
Synthesis and Physicochemical Characterization: A Comparative Overview
The synthesis of unsymmetrical ureas like 1-Tert-butyl-3-(2-chlorobenzyl)urea is typically achieved through the reaction of an isocyanate with an amine[5]. In this case, 2-chlorobenzyl isocyanate would be reacted with tert-butylamine, or conversely, tert-butyl isocyanate with 2-chlorobenzylamine.
Caption: General synthetic route for N,N'-disubstituted ureas.
Table 1: Predicted and Known Physicochemical Properties of Substituted Ureas
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Notes |
| 1-Tert-butyl-3-(2-chlorobenzyl)urea | C12H17ClN2O | 240.73 | ~3.5-4.0 | Prediction based on analogs. |
| 1-Tert-butyl-3-(3-chlorobenzyl)urea | C12H17ClN2O | 240.73 | ~3.5-4.0 | Positional isomer. |
| 1-Tert-butyl-3-(4-chlorobenzyl)urea | C12H17ClN2O | 240.73 | ~3.5-4.0 | Positional isomer. |
Comparative Biological Performance: Insights from Structure-Activity Relationships
Substituted benzyl ureas have been investigated for a variety of biological activities, most notably as inhibitors of kinases and other enzymes, and as anticancer agents[1][6]. The position of substituents on the benzyl ring is a critical determinant of activity.
Anticancer Activity
Numerous studies have demonstrated the potent anti-proliferative effects of benzyl urea derivatives against various cancer cell lines[7][8][9]. The mechanism often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.
While no direct cytotoxicity data for 1-Tert-butyl-3-(2-chlorobenzyl)urea has been reported, studies on related compounds suggest that the presence and position of the chloro group can significantly influence anticancer potency. For instance, in some series of kinase inhibitors, ortho-substitution can lead to conformational restrictions that either enhance or diminish binding to the target protein compared to meta or para substitution[3].
Table 2: Comparative Anticancer Activity of Representative Substituted Ureas (Hypothetical Data for Target Compound)
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 1-Tert-butyl-3-(2-chlorobenzyl)urea | A549 (Lung Cancer) | Not Available | - |
| Sorafenib (a diaryl urea) | Multiple | ~1-10 | [1] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative | A549 (Lung Cancer) | < 5 | [6] |
| 1-(Benzoyloxy)urea derivative | HeLa (Cervical Cancer) | Varies | [8] |
Note: The lack of direct experimental data for 1-Tert-butyl-3-(2-chlorobenzyl)urea necessitates a comparative analysis based on the performance of structurally related compounds.
Enzyme Inhibition
Urea derivatives are known to inhibit various enzymes, including urease and protein kinases[10][11][12]. The urea moiety can act as a hydrogen bond donor and acceptor, mimicking interactions of the natural substrate or cofactors.
For urease, for example, inhibitors are sought to prevent the breakdown of urea in agricultural and medical contexts[10]. The inhibitory activity of substituted ureas against urease is influenced by the nature of the substituents.
Caption: A simplified model of competitive enzyme inhibition.
Experimental Protocols for Evaluation
To ensure the reproducibility and robustness of findings, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of substituted urea derivatives.
General Synthesis of 1-Tert-butyl-3-(2-chlorobenzyl)urea
-
Reaction Setup: To a solution of 2-chlorobenzylamine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Isocyanate Addition: Slowly add tert-butyl isocyanate (1.05 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 1-Tert-butyl-3-(2-chlorobenzyl)urea.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
While 1-Tert-butyl-3-(2-chlorobenzyl)urea remains a compound with limited publicly available data, this guide provides a framework for understanding its potential biological activity based on the well-established principles of medicinal chemistry and the study of its structural analogs. The structure-activity relationships of substituted benzyl ureas suggest that this compound is likely to exhibit biological activity, potentially as an anticancer agent or an enzyme inhibitor.
To definitively establish the performance of 1-Tert-butyl-3-(2-chlorobenzyl)urea, further experimental investigation is required. Future studies should focus on its synthesis, full physicochemical characterization, and comprehensive biological evaluation against a panel of cancer cell lines and relevant enzyme targets. A direct comparison with its 3-chloro and 4-chloro isomers would provide valuable insights into the influence of the chlorine position on its biological profile. Such studies will be crucial for determining the therapeutic potential of this and other related substituted urea derivatives.
References
- Lu, X., et al. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Zhongguo Yao Wu Hua Xue Za Zhi, 23(4), 309-315.
- BenchChem. (2025).
- Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Rasayan Journal of Chemistry, 10(2), 466-475.
- Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Yao Xue Xue Bao, 48(7), 1034-41.
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 963018.
- The structures of some urea derivatives bearing pyrimidine, 2‐chlorobenzyl, and sulfonyl group.
- Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8493.
- Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(18), 4136-42.
- Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis.
- Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl). Tetrahedron Letters, 53(1), 58-61.
- Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(18), 4143-50.
- A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.
- Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(21), 13481.
- STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research, 2(2), 346-353.
- Journal of Chemistry and Technologies. Dniprovskyi derzhavnyi ahrarno-ekonomichnyi universytet.
- Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. ChemMedChem, 18(2), e202200469.
- Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. Journal of Medicinal Chemistry, 53(8), 3376-85.
- Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). Bioorganic & Medicinal Chemistry Letters, 17(15), 4268-72.
Sources
- 1. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Disposal of 1-Tert-butyl-3-(2-chlorobenzyl)urea
This guide provides a detailed protocol for the safe disposal of 1-tert-butyl-3-(2-chlorobenzyl)urea (CAS No. 195511-67-2), a compound utilized in early-stage discovery research. Due to its status as a specialized research chemical, comprehensive public data on its specific toxicity and environmental fate is limited. Therefore, this document synthesizes established best practices for handling structurally related compounds—specifically chlorinated organic substances and substituted ureas—to formulate a conservative and safety-centric disposal plan. The core principle guiding this protocol is to prevent environmental release and ensure the safety of all laboratory personnel.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical nature of 1-tert-butyl-3-(2-chlorobenzyl)urea is fundamental to appreciating the rationale behind its disposal requirements. The molecule consists of a tert-butylurea group linked to a 2-chlorobenzyl moiety. This structure informs our safety assessment:
-
Chlorinated Aromatic Component : The presence of a chlorobenzyl group places this compound in the category of chlorinated (or halogenated) organic compounds. Such substances are often toxic and can persist in the environment.[1][2] Crucially, improper incineration of chlorinated organics at low temperatures can lead to the formation of highly toxic and persistent secondary pollutants, including dioxins and hydrogen chloride (HCl) gas.[2][3]
-
Substituted Urea Component : Urea and its derivatives can exhibit a range of biological activities. While simple urea has low toxicity, substituted ureas can be irritants or possess other hazardous properties.[4][5] For instance, the related compound tert-butylurea is classified as harmful if swallowed, in contact with skin, or inhaled.[5]
Given these structural alerts, 1-tert-butyl-3-(2-chlorobenzyl)urea must be treated as a hazardous substance. All disposal methods must be geared towards complete and contained destruction to prevent environmental contamination and health risks.
| Property | Information / Inferred Hazard | Source |
| CAS Number | 195511-67-2 | |
| Molecular Formula | C12H17ClN2O | |
| Chemical Class | Chlorinated Organic Compound, Substituted Urea | Inferred from structure |
| Primary Hazard | Potential environmental toxin due to the chlorinated aromatic ring. | [1][2] |
| Secondary Hazard | Potential for skin, eye, and respiratory irritation; may be harmful if ingested or inhaled based on analogous compounds. | [4][5] |
| Combustion Hazard | Can produce toxic byproducts like nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl). | [1][3][5] |
Part 2: Personnel Protection and Spill Management
Before handling or preparing for disposal, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Hand Protection : Wear nitrile gloves. Always check the manufacturer's glove compatibility chart for chlorinated organic compounds.[4]
-
Eye Protection : Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a full-face shield should be worn over the goggles.[6]
-
Body Protection : A fully buttoned lab coat must be worn. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Spill Management Protocol
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate and Secure : Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and inform the designated safety officer.
-
Containment : For liquid spills, surround the area with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[8] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Neutralization/Collection :
-
Decontamination : Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting : Report all spills to your institution's Environmental Health & Safety (EH&S) office, regardless of size.[4]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-tert-butyl-3-(2-chlorobenzyl)urea is that it must be managed as regulated, hazardous chemical waste. Landfill burial and drain disposal are strictly prohibited.[1][9]
Step 1: Waste Segregation
Proper segregation is the most critical step in the laboratory waste management process.
-
Designated Waste Stream : 1-tert-butyl-3-(2-chlorobenzyl)urea waste must be segregated into the "Chlorinated/Halogenated Organic Waste" stream.[10]
-
Avoid Mixing : Do not mix this waste with non-halogenated solvents or other waste streams. Mixing can complicate the disposal process and significantly increase costs. For example, even small amounts of chlorinated compounds can render a large volume of non-chlorinated solvent waste subject to more stringent (and expensive) disposal requirements.[10]
Step 2: Waste Collection and Labeling
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid that is designated for chlorinated organic waste.[4]
-
Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[4]
-
Complete the Label : The label must include:
-
The full chemical name: "1-tert-butyl-3-(2-chlorobenzyl)urea"
-
The words "Hazardous Waste"
-
An accurate estimation of the concentration and total volume/mass.
-
The associated hazards (e.g., Toxic, Environmental Hazard).
-
The date accumulation started.
-
Step 3: Final Disposal Method
The professionally accepted and environmentally responsible method for disposing of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.
-
Mechanism of Action : This process involves combustion at temperatures typically exceeding 850°C. The high temperature ensures the complete destruction of the organic molecule into simpler, less harmful components.[1] The chlorine from the molecule is converted primarily to hydrogen chloride (HCl).[3]
-
Why This Method is Essential : The flue gases from the incinerator are passed through a scrubbing system, which neutralizes the acidic HCl gas, preventing its release into the atmosphere.[1][3] This two-step process of complete combustion followed by scrubbing is vital for preventing atmospheric pollution and is the only way to ensure the permanent and safe disposal of such compounds.[1]
Step 4: Arranging for Pickup
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[4]
-
Request Collection : Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's EH&S procedures.[4] Trained professionals from your institution or a licensed waste disposal contractor will then collect the waste for transport to the appropriate treatment facility.
Caption: Waste Disposal Workflow for 1-tert-butyl-3-(2-chlorobenzyl)urea.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications.
- SAFETY DATA SHEET UREA 46-0-0. (n.d.). Agri-Inject.
- Standard Operating Procedure: Urea. (n.d.). Washington State University.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications.
- SAFETY DATA SHEET UREA. (2024, June 5). Azomures.
- Safety Data Sheet: Urea. (n.d.). Chemos GmbH & Co.KG.
- Safety Data Sheet: Urea. (n.d.). Carl ROTH.
- SAFETY DATA SHEET. (2021, May 11). Airgas.
- SAFETY DATA SHEET: tert-Butylurea. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET: Urea. (2016, May 5). NIST.
- Laboratory Liquid Waste Disposal Flow Chart. (2024). Environmental Safety Guidebook, p.67.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- 1-TERT-BUTYL-3-(2-CHLOROBENZYL)UREA AldrichCPR. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET: 1,1,3,3-Tetrabutylurea. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET: Urea. (2010, September 17). Thermo Fisher Scientific.
- Safety Data Sheet – Urea. (2025, April 29). Morton Smith-Dawe.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. airgas.com [airgas.com]
- 9. chemos.de [chemos.de]
- 10. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
